Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound: Ethyl 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 1352217-61-8)
Executive Summary & Pharmacological Relevance
The compound ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate serves as a critical, orthogonally protected synthetic intermediate in medicinal chemistry. Its primary utility lies in its role as the direct ester precursor to 1-isopropyl-1H-benzotriazole-5-carboxylic acid , a highly selective, small-molecule agonist for the human G-protein-coupled receptors GPR109b (HCA3) and GPR109a (HCA2) [1].
In drug development, targeting the HCA2/HCA3 receptors is a validated strategy for managing dyslipidemia and metabolic syndrome. Activation of these receptors on adipocytes inhibits adenylyl cyclase, thereby lowering intracellular cAMP levels. This cascade deactivates hormone-sensitive lipase (HSL), leading to a profound antilipolytic effect that reduces circulating free fatty acids (FFAs) without the severe cutaneous flushing typically associated with niacin therapy [2].
Fig 1. Antilipolytic signaling pathway of the active free acid via HCA3/GPR109b activation.
Mechanistic Rationale & Retrosynthetic Strategy
The construction of the 1-alkyl-1,2,3-benzotriazole core requires precise regiocontrol. The optimal synthetic route relies on a three-step cascade starting from commercially available ethyl 4-chloro-3-nitrobenzoate .
Nucleophilic Aromatic Substitution (SNAr): The starting material features a chlorine atom highly activated by both an ortho-nitro group and a para-ester group. This electronic deficiency makes it an ideal substrate for an SNAr reaction with isopropylamine, ensuring exclusive regioselectivity at the C4 position.
Nitro Reduction: The resulting nitroaromatic intermediate must be reduced to an aniline. Catalytic hydrogenation (Pd/C, H2) is chosen over chemical reductants (e.g., Fe/HCl) to prevent ester hydrolysis and ensure a clean, high-yielding conversion to the diamine.
Diazotization and Intramolecular Cyclization: Treatment of the diamine with nitrous acid (generated in situ from NaNO2 and HCl) selectively diazotizes the primary amine. The spatially proximate secondary amine (isopropylamino group) rapidly traps the highly reactive diazonium intermediate. This intramolecular nucleophilic attack forms the thermodynamically stable 1,2,3-benzotriazole ring.
Fig 2. Three-step synthetic workflow for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate.
Step-by-Step Experimental Protocols
The following methodologies are designed as self-validating systems, ensuring that researchers can visually and analytically confirm the success of each transformation before proceeding [3].
Step 1: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate (SNAr)
Causality for Conditions: Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the Meisenheimer complex transition state during the SNAr, significantly accelerating the reaction rate. Potassium carbonate (K2CO3) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the consumption of the isopropylamine reactant.
Protocol:
Charge a round-bottom flask with ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and anhydrous DMF (0.5 M concentration).
Add K2CO3 (2.0 eq) followed by isopropylamine (1.5 eq) dropwise at room temperature.
Equip the flask with a reflux condenser and heat the mixture to 70°C for 6 hours under a nitrogen atmosphere.
Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.6) will extinguish, replaced by a vibrant yellow spot (Rf ~0.4), characteristic of the nitroaniline chromophore.
Workup: Cool to room temperature and quench by pouring into ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a bright yellow solid.
Step 2: Synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate (Reduction)
Causality for Conditions: Palladium on carbon (Pd/C) under a hydrogen atmosphere provides a mild, atom-economical reduction. Ethanol is chosen as the solvent because it readily solubilizes the starting material while being inert to the hydrogenation conditions.
Protocol:
Dissolve the yellow solid from Step 1 (1.0 eq) in absolute ethanol (0.2 M).
Carefully add 10% Pd/C (0.1 eq by weight) under a steady stream of argon to prevent ignition.
Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at 25°C for 12 hours.
Self-Validation: The reaction is complete when hydrogen uptake ceases. Visually, the bright yellow solution will transition to a pale, nearly colorless or light-pink state, confirming the destruction of the nitro chromophore.
Workup: Filter the suspension through a pad of Celite to remove the Pd catalyst (Caution: Do not let the Celite pad dry out while washing with ethanol, as active Pd can ignite solvent vapors). Concentrate the filtrate in vacuo to afford the diamine as a viscous pale oil or off-white solid. Use immediately in the next step to prevent oxidative degradation.
Step 3: Synthesis of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (Cyclization)
Causality for Conditions: The reaction must be strictly maintained at 0–5°C. If the temperature rises, the highly unstable diazonium intermediate will spontaneously decompose, releasing nitrogen gas and forming a phenol byproduct. Aqueous HCl is used to fully protonate the diamine, ensuring solubility and providing the acidic medium required for the generation of the nitrosonium ion (NO+) from NaNO2.
Protocol:
Suspend the diamine from Step 2 (1.0 eq) in a mixture of water and ethanol (3:1 v/v) and add concentrated HCl (3.0 eq). Stir until complete dissolution is achieved.
Cool the reaction vessel in an ice-water bath to 0°C.
Prepare a solution of NaNO2 (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5°C.
Self-Validation: The addition of NaNO2 should proceed smoothly. The evolution of brown NO2 gas indicates thermal decomposition of the diazonium salt due to inadequate cooling and signifies a failing reaction.
Stir for an additional 1 hour at 0°C, then allow the mixture to gradually warm to room temperature over 1 hour.
Workup: Carefully neutralize the acidic solution to pH 7-8 using saturated aqueous NaHCO3. Validation: A white to off-white precipitate will crash out of the aqueous phase, distinguishing the highly lipophilic benzotriazole product from the water-soluble diamine precursor.
Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure target compound.
Quantitative Data & Yield Analysis
The table below outlines the expected quantitative parameters, typical yields, and purity profiles for the optimized three-step workflow.
Step
Reaction Classification
Key Reagents & Solvents
Temp
Time
Typical Yield
Target Purity (HPLC)
1
Nucleophilic Aromatic Substitution
Isopropylamine, K2CO3, DMF
70°C
6 h
88 – 92%
>95%
2
Catalytic Nitro Reduction
H2 (1 atm), 10% Pd/C, EtOH
25°C
12 h
90 – 98%
>95%
3
Diazotization & Cyclization
NaNO2, aq. HCl, EtOH/H2O
0–5°C
2.5 h
75 – 85%
>98%
Note: The overall linear yield for this synthetic pathway typically ranges from 59% to 76%, making it highly scalable for preclinical drug development campaigns.
References
Semple, G., Skinner, P. J., Cherrier, M. C., Webb, P. J., Sage, C. R., Tamura, S. Y., Chen, R., Richman, J. G., & Connolly, D. T. (2006). "1-Alkyl-benzotriazole-5-carboxylic acids are highly selective agonists of the human orphan G-protein-coupled receptor GPR109b." Journal of Medicinal Chemistry, 49(4), 1227-1230.[Link]
Offermanns, S., Colletti, S. L., Lovenberg, T. W., Semple, G., Wise, A., & IJzerman, A. P. (2011). "International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B)." Pharmacological Reviews, 63(2), 269-290.[Link]
Physicochemical Profiling and Synthetic Methodologies of Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate: A Comprehensive Technical Guide
Executive Summary Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry and materials science...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8) is a highly versatile, commercially available building block utilized extensively in medicinal chemistry and materials science [1]. The compound merges the robust, electron-deficient 1,2,3-benzotriazole core with an N1-isopropyl group and a C5-ethyl ester. This specific architectural combination offers an optimal balance of steric shielding, lipophilicity, and synthetic handle availability, making it an ideal precursor for hit-to-lead optimization campaigns and the development of novel bioisosteres.
This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and outlines its strategic applications in drug discovery.
Structural and Physicochemical Profiling
The selection of the isopropyl group at the N1 position is not arbitrary; it serves a dual mechanistic purpose. First, it introduces a branched steric bulk that effectively shields the triazole core from rapid enzymatic N-dealkylation—a common metabolic liability observed in simpler N-methyl derivatives. Second, it fine-tunes the lipophilicity of the molecule to enhance cellular penetration.
The C5-ethyl ester acts as a stable, yet selectively reactive, synthetic handle. In biological systems, it can function as a prodrug moiety, undergoing esterase-mediated hydrolysis to release the active carboxylic acid.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, extrapolating the causality behind its behavior in biological and chemical systems [1][3].
Parameter
Value
Causality & Significance in Drug Design
Molecular Formula
C₁₂H₁₅N₃O₂
Defines the base composition; highly tractable for small-molecule libraries.
Molecular Weight
233.27 g/mol
Well within the <500 Da limit (Lipinski’s Rule of 5), allowing ample room for further functionalization without violating pharmacokinetic guidelines.
TPSA
57.0 Ų
Optimal for passive membrane permeability. Being well below the 140 Ų threshold, it ensures excellent intracellular target engagement.
H-Bond Donors
0
The lack of H-bond donors minimizes desolvation energy penalties during lipid bilayer transit, drastically improving oral bioavailability.
H-Bond Acceptors
4
The triazole nitrogens and ester oxygens provide sufficient polarity to maintain reasonable aqueous solubility and enable target protein interactions.
Rotatable Bonds
5
Balances conformational flexibility with target-binding entropy, reducing the entropic penalty upon binding to a receptor pocket.
Synthetic Workflow and Mechanistic Pathways
The synthesis of 1-alkyl-1H-benzotriazole-5-carboxylates requires precise control over regioselectivity. The most robust and scalable approach avoids direct alkylation of the pre-formed benzotriazole (which often yields a mixture of N1, N2, and N3 isomers). Instead, the triazole ring is constructed de novo via the diazotization of an ortho-diamine precursor [2].
Step-by-Step Experimental Protocol
The following protocol outlines a self-validating system for the synthesis of Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate, ensuring high regiochemical fidelity.
Phase 1: Esterification (Protection & Activation)
Procedure: Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in absolute ethanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.1 eq). Reflux for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 3:1). Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc.
Causality: Converting the carboxylic acid to an ethyl ester protects it from unwanted side reactions during subsequent nucleophilic attacks and establishes the final C5-ethyl ester moiety.
Procedure: Dissolve the resulting Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (0.3 M). Add isopropylamine (2.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
Causality: The highly electron-withdrawing ortho-nitro group heavily activates the C-F bond. This allows for a rapid, transition-metal-free SNAr reaction, selectively installing the isopropylamine at the C4 position.
Phase 3: Nitro Reduction
Procedure: Dissolve the SNAr product in ethanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with N₂ and stir under an H₂ atmosphere (1 atm, balloon) for 6 hours. Filter the mixture through a pad of Celite to remove the catalyst and concentrate.
Causality: Catalytic hydrogenation cleanly and quantitatively reduces the nitro group to a primary amine, setting up the required ortho-diamine intermediate necessary for cyclization.
Phase 4: Diazotization and Cyclization
Procedure: Dissolve the ortho-diamine intermediate in a 1:1 mixture of glacial acetic acid and water. Cool the solution to 0–5 °C in an ice bath. Dropwise add an aqueous solution of NaNO₂ (1.1 eq) over 15 minutes. Stir for 1 hour at 0 °C, then allow to warm to room temperature.
Causality: The primary amine is converted to a highly reactive diazonium salt. The spatial proximity of the secondary amine (isopropylamine) drives an immediate, intramolecular nucleophilic attack on the diazonium ion, irreversibly forming the highly stable 1,2,3-benzotriazole core.
Figure 1: Step-by-step synthetic pathway for the benzotriazole core.
Applications in Drug Discovery
In medicinal chemistry, the 1,2,3-benzotriazole scaffold is frequently deployed as a bioisostere for indoles, benzimidazoles, and purines. The substitution of CH groups with nitrogen atoms drastically alters the electron density of the aromatic system, lowering the pKa of adjacent functional groups and introducing new hydrogen-bond acceptor vectors.
Hit-to-Lead Optimization Workflow
Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate is primarily used as a precursor for generating diverse amide libraries. By hydrolyzing the ester to the corresponding carboxylic acid, chemists can utilize standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to attach various pharmacophores.
Figure 2: Workflow for utilizing the ester in lead optimization.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized or procured material, rigorous analytical validation is required.
¹H NMR (400 MHz, CDCl₃) Expectations:
Isopropyl Group: A distinct septet around δ 4.9–5.2 ppm (1H, CH) and a strong doublet around δ 1.6–1.8 ppm (6H, 2xCH₃). The downfield shift of the CH proton is caused by the strong deshielding effect of the adjacent N1 atom.
Ethyl Ester: A quartet around δ 4.4 ppm (2H, CH₂) and a triplet around δ 1.4 ppm (3H, CH₃).
Aromatic Core: An ABX spin system representing the 1,2,4-substitution pattern of the benzene ring. Expect a finely split doublet (meta-coupling, J ~ 1.5 Hz) for the isolated C4 proton, a doublet of doublets for the C6 proton, and a doublet (ortho-coupling, J ~ 8.5 Hz) for the C7 proton.
LC-MS (ESI+): The expected mass-to-charge ratio ([M+H]⁺) is m/z 234.1. The lack of basic aliphatic amines means the compound will ionize primarily through protonation of the triazole nitrogens or the ester carbonyl.
References
4-Chloro-2-Fluoro-5-Nitrobenzoic Acid as a Possible Building Block for Solid-phase Synthesis of Various Heterocyclic Scaffolds. ACS Combinatorial Science. Available at:[Link]
Foundational
Physicochemical and Solvation Profiling of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate: A Technical Guide
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8; Formula: C₁₂H₁₅N₃O₂) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and materials science. Benzotriazole derivatives are privileged pharmacophores, often serving as bioisosteres for indoles or purines in kinase inhibitors and GPCR ligands.
However, the specific functionalization of this molecule—namely the N1-isopropyl group and the C5-ethyl ester—drastically alters its solvation thermodynamics compared to the unsubstituted benzotriazole parent compound. For researchers scaling up synthetic routes or designing in vitro biological assays, understanding the solubility profile of this compound is critical to prevent false negatives caused by compound precipitation or aggregation. This whitepaper provides an in-depth analysis of the structural causality behind its solubility, predictive quantitative data, and self-validating experimental protocols for empirical determination.
Structural Determinants of Solvation (Causality Analysis)
The solubility of any compound is dictated by the energy required to disrupt its crystal lattice versus the energy gained through solvation. For Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, the solvation profile is governed by three distinct structural features:
The Benzotriazole Core: Unsubstituted benzotriazole has a mildly polar character and acts as both a hydrogen-bond donor (via the N-H) and acceptor. It exhibits moderate aqueous solubility. However, the core is also highly aromatic, promoting strong intermolecular
π−π
stacking in the solid state, which increases the lattice energy ([1]).
The N1-Isopropyl Group: Alkylation at the N1 position replaces the acidic N-H proton with a bulky, branched aliphatic chain. This modification fundamentally eliminates the molecule's hydrogen-bond donor capacity. Consequently, the Hansen Hydrogen Bonding Parameter (
δH
) match with water is severely degraded, rendering the molecule highly lipophilic (estimated XLogP3 ~2.3–2.8) and practically insoluble in purely aqueous media ([2]).
The C5-Ethyl Ester: The carboxylate ester acts as a strong hydrogen-bond acceptor. While it does not rescue aqueous solubility, it creates a high affinity for polar aprotic solvents (such as DMSO, DMF, and ethyl acetate) via favorable dipole-dipole interactions.
Caption: Influence of specific functional groups on the solvation profile of the target compound.
Quantitative Solubility Data
Because empirical thermodynamic data for this specific CAS number is limited in open literature, the following table synthesizes the expected solubility profile based on the modified Apelblat equation, Hansen Solubility Parameters (HSP) ([3]), and validated data from closely related structural analogs (e.g., 1-propyl-1,2,3-benzotriazole-5-carboxylate).
Table 1: Estimated Solubility Profile at Standard Ambient Temperature (298.15 K)
Solvent
Polarity Index
Estimated Solubility (mg/mL)
Dominant Solvation Mechanism
Water (pH 7.4)
9.0
< 0.05
Highly restricted due to N1-isopropyl lipophilicity and lack of H-bond donors.
Ethanol
5.2
10 – 25
Moderate H-bond acceptance from the solvent to the C5-ester.
Excellent solvation of the hydrophobic core and isopropyl moiety.
DMF
6.4
> 100
High affinity for the benzotriazole ring system.
DMSO
7.2
> 100
Strong disruption of the crystal lattice; serves as a universal solvent for assay stock preparation.
Field Note: In our experience with benzotriazole library synthesis, the transition from an N-H to an N-alkyl group demands a shift from aqueous buffers to binary solvent systems (e.g., DMSO/Water) for biological assay screening. To prevent precipitation, the final DMSO concentration in aqueous assays should be maintained at
≥
2% v/v.
Self-Validating Experimental Protocols
To establish trustworthy, reproducible data for regulatory submissions or formulation development, solubility must be measured empirically. We outline two field-proven methodologies below.
Protocol A: Thermodynamic Solubility via Shake-Flask Method
This protocol is aligned with OECD Guideline 105 and represents the "gold standard" for determining true equilibrium solubility ([4]). It is a self-validating system: by incorporating a 48-hour equilibration and an ultracentrifugation step, it actively eliminates the supersaturation artifacts commonly seen in rapid kinetic assays.
Step-by-Step Methodology:
Solid Addition: Weigh approximately 10 mg of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate into a 2 mL glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., pH 7.4 Phosphate Buffered Saline). Ensure a visible excess of solid remains to guarantee saturation.
Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Shake at 300 rpm for 48 hours to achieve thermodynamic equilibrium.
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. This step is critical to pellet nano-dispersed aggregates that could falsely inflate UV readings.
Supernatant Analysis: Carefully aspirate the clear supernatant, dilute it appropriately in the mobile phase (e.g., 50:50 Acetonitrile:Water), and quantify the concentration via HPLC-UV against a pre-established standard calibration curve.
Caption: Workflow for thermodynamic solubility determination via the OECD 105 shake-flask method.
Protocol B: Kinetic Solubility via Nephelometry
For high-throughput drug discovery settings where compound supply is limited, kinetic solubility provides a rapid estimate of the concentration at which the compound will precipitate out of a DMSO stock when introduced to an aqueous buffer.
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
Serial Dilution: Dispense varying volumes of the DMSO stock into a 96-well plate containing aqueous buffer to create a concentration gradient (e.g., 1, 10, 50, 100, and 200 µM), keeping the final DMSO concentration constant (typically 1-2%).
Incubation: Seal the plate and incubate at room temperature for 2 hours to allow precipitation kinetics to stabilize.
Detection: Measure light scattering (turbidity) using a microplate nephelometer. The concentration at which a sharp increase in scattered light is observed represents the kinetic solubility limit (cloud point).
References
Solution Thermodynamics of Benzotriazole in Different Pure Solvents. ACS Publications (Journal of Chemical & Engineering Data). Available at:[Link]
PHOTOSTABLE, SILYLATED BENZOTRIAZOLE UV ABSORBERS AND COMPOSITIONS STABILIZED THEREWITH. European Patent Office (EP1305320). Available at: [Link]
Hansen Solubility Parameters: Basics and Predictive Power. Hansen-Solubility. Available at:[Link]
Determining the water solubility of difficult-to-test substances: A tutorial review. Technical University of Denmark (DTU). Available at:[Link]
Exploratory
Spectroscopic Characterization and Analytical Profiling of Ethyl 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylate: A Technical Whitepaper
Structural Context and Analytical Strategy In modern medicinal chemistry and materials science, the 1,2,3-benzotriazole scaffold is a privileged pharmacophore and a critical structural motif. Alkylation of the benzotriaz...
Author: BenchChem Technical Support Team. Date: April 2026
Structural Context and Analytical Strategy
In modern medicinal chemistry and materials science, the 1,2,3-benzotriazole scaffold is a privileged pharmacophore and a critical structural motif. Alkylation of the benzotriazole core typically yields a mixture of N1- and N2-substituted regioisomers, which exhibit vastly different physicochemical properties, thermodynamic stabilities, and biological activities.
This whitepaper provides an in-depth characterization guide for Ethyl 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylate (CAS: 1352217-61-8). As a Senior Application Scientist, I have designed this multi-modal analytical workflow to not merely list data points, but to explain the fundamental physical chemistry and causality behind the spectroscopic behavior of this specific N1-alkylated regioisomer.
To ensure absolute structural confirmation, we employ a triad of orthogonal techniques: Nuclear Magnetic Resonance (NMR) for atomic connectivity, Fourier-Transform Infrared (FT-IR) for functional group validation, and High-Resolution Mass Spectrometry (HRMS) for exact mass and fragmentation mapping.
Multi-modal spectroscopic workflow for structural validation of benzotriazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive tool for distinguishing the N1-isopropyl regioisomer from its N2-counterpart. In unsubstituted 1H-benzotriazole, rapid annular tautomerism between the N1 and N3 positions renders the molecule symmetric on the NMR timescale. However, alkylation at the N1 position locks the tautomeric form, breaking the symmetry and rendering all protons on the fused benzene ring chemically inequivalent [1].
Causality of 1H NMR Chemical Shifts
The electronic environment of Ethyl 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylate is heavily influenced by two powerful electron-withdrawing groups: the triazole core and the C5 ethyl ester.
The H4 Proton (~8.75 ppm): This proton is uniquely situated between the C3a bridgehead carbon of the triazole ring and the C5 ester group. It experiences severe anisotropic deshielding from both moieties, pushing its resonance far downfield as a narrow doublet (meta-coupling only).
The Isopropyl Methine (~5.15 ppm): The CH proton of the isopropyl group is directly bonded to the highly electronegative N1 atom of the triazole ring. This proximity drastically reduces local electron density, shifting the expected aliphatic multiplet downfield to ~5.15 ppm as a distinct septet.
Aromatic bridgehead carbons; C3a is deshielded by N3.
C5
-
-
126.8
Quaternary carbon substituted with the ester group.
C4 (Aromatic)
8.75
dd (1.5, 0.8)
122.5
Maximum deshielding due to ortho-ester and ortho-triazole effects.
C6 (Aromatic)
8.12
dd (8.6, 1.5)
127.4
Deshielded by ortho-ester; couples with H7 (ortho) and H4 (meta).
C7 (Aromatic)
7.65
dd (8.6, 0.8)
110.1
Shielded relative to H4/H6; adjacent to the N1-isopropyl group.
N1-CH (iPr)
5.15
septet (6.8)
50.8
Deshielded aliphatic methine due to direct N1 attachment.
O-CH₂ (Ethyl)
4.45
q (7.1)
61.3
Deshielded by ester oxygen.
N1-CH₃ (iPr)
1.72
d (6.8)
22.4
Six equivalent protons split by the adjacent methine.
O-CH₃ (Ethyl)
1.45
t (7.1)
14.5
Terminal methyl group of the ester.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides orthogonal confirmation of the functional groups identified in the NMR spectra. We utilize Attenuated Total Reflectance (ATR) to avoid the moisture absorption inherent in KBr pellet preparation, which can obscure critical high-frequency stretching regions.
Aromatic ring and aliphatic (isopropyl/ethyl) C-H bonds.
1715
Strong
C=O stretch
Conjugated ester carbonyl; sharp and highly diagnostic.
1610, 1580
Medium
C=C / C=N stretch
Aromatic skeletal vibrations of the fused benzotriazole system.
1280, 1240
Strong
C-O stretch
Asymmetric and symmetric stretching of the ester linkage.
1050
Medium
N=N stretch
Characteristic vibration of the 1,2,3-triazole core.
High-Resolution Mass Spectrometry (HRMS) & Fragmentation Kinetics
High-Resolution Mass Spectrometry (HRMS) equipped with Electrospray Ionization (ESI) is the gold standard for determining the exact mass and structural connectivity of benzotriazoles.
Ionization and Fragmentation Causality
The basic nitrogen atoms within the triazole ring readily accept a proton in an acidic mobile phase (e.g., 0.1% formic acid), making ESI in positive mode (ESI+) exceptionally efficient.
Upon collision-induced dissociation (CID), benzotriazoles exhibit a highly characteristic fragmentation cascade. The primary driving force is the thermodynamic stability of the leaving groups [2]. The parent ion
[M+H]+
at m/z 234.1239 undergoes a rapid expulsion of molecular nitrogen (
N2
, -28 Da) from the triazole core, generating a highly reactive azirine intermediate [3]. This intermediate subsequently undergoes secondary fragmentations driven by its substituents: loss of ethylene (-28 Da) from the ethyl ester via a McLafferty-type rearrangement, or loss of propene (-42 Da) from the N1-isopropyl group.
Proposed ESI-MS/MS fragmentation cascade for the target benzotriazole compound.
Standardized Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal controls to verify instrument performance during data acquisition.
NMR Acquisition Protocol
Sample Preparation: Weigh 10.0 ± 0.1 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Self-Validation Check: TMS acts as an internal zero-point reference (
δ
0.00 ppm). Its sharp singlet continuously validates magnetic field homogeneity and corrects for field drift.
Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 cm to optimize magnetic shimming.
Acquisition: Acquire
1H
NMR at 400 MHz (16 scans, 1.0 s relaxation delay) and
13C
NMR at 100 MHz (1024 scans, 2.0 s relaxation delay,
1H
-decoupled).
FT-IR (ATR) Protocol
Preparation: Clean the diamond ATR crystal with LC-MS grade isopropanol and allow it to evaporate completely.
Background Calibration: Collect a background spectrum (32 scans) of the ambient atmosphere.
Self-Validation Check: Background subtraction mathematically eliminates dynamic atmospheric
H2O
and
CO2
interferences, ensuring only analyte vibrations are recorded.
Acquisition: Place 2-3 mg of the solid sample onto the crystal. Apply uniform pressure using the anvil. Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
HRMS (ESI+) Protocol
Sample Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.
Causality: Formic acid lowers the pH, acting as a proton source to drive the formation of
[M+H]+
ions, drastically increasing sensitivity.
Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a sodium formate cluster solution.
Self-Validation Check: External calibration ensures mass accuracy is maintained within a strict <5 ppm error margin.
Acquisition: Introduce the sample via direct infusion (10 µL/min). Operate the ESI source in positive mode: Capillary voltage 3.0 kV, desolvation temperature 300 °C. Isolate the precursor ion (m/z 234.12) and apply collision-induced dissociation (CID) at 20 eV using Argon gas to generate the MS/MS spectra.
References
Title: Synthesis, characterization and study of electrochemical applicability of novel asymmetrically substituted 1,3-dialkyl-1,2,3-benzotriazolium salts for supercapacitor fabrication
Source: RSC Advances
URL:[Link] [1]
Title: Determination of Benzotriazole Corrosion Inhibitors from Aqueous Environmental Samples by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry
Source: Analytical Chemistry
URL:[Link] [2]
Title: Biotransformation of Benzotriazoles: Insights from Transformation Product Identification and Compound-Specific Isotope Analysis
Source: Environmental Science & Technology
URL:[Link] [3]
Foundational
In Silico Modeling of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate: A Technical Guide to Predictive Pharmacodynamics and Molecular Docking
Introduction and Rationale Benzotriazole derivatives represent a highly versatile class of nitrogen-rich heterocyclic compounds, extensively documented for their broad-spectrum biological activities, including antimicrob...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Rationale
Benzotriazole derivatives represent a highly versatile class of nitrogen-rich heterocyclic compounds, extensively documented for their broad-spectrum biological activities, including antimicrobial, anti-inflammatory, and antiarthritic properties[1][2]. Among these, Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8; Formula: C12H15N3O2) serves as a compelling scaffold for rational drug design[3].
This whitepaper provides an authoritative, step-by-step technical guide for the in silico modeling of this specific benzotriazole ester. By leveraging computational docking and molecular dynamics (MD) simulations, researchers can predict binding affinities, elucidate interaction modes, and accelerate the discovery of novel therapeutic agents without the immediate overhead of exhaustive in vitro screening[4].
Physicochemical Profiling and ADMET Prediction
Before initiating molecular docking, it is critical to evaluate the ligand's drug-likeness. In silico screening is widely used to observe key parameters that dictate a compound's chemical and physical qualities, ensuring it adheres to the Lipinski Rule of Five[1].
Causality in Parameter Selection
Evaluating physicochemical properties early in the pipeline prevents the advancement of compounds with poor bioavailability. The ester group in Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate provides lipophilicity, while the triazole core acts as a hydrogen bond acceptor, balancing the molecule's partition coefficient (LogP).
Quantitative ADMET Summary
The following table summarizes the theoretical physicochemical properties of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, calculated using standard chemoinformatics tools (e.g., SwissADME, OSIRIS Property Explorer)[1][5].
Parameter
Computed Value
Lipinski Threshold
Status
Molecular Weight
233.27 g/mol
< 500 g/mol
Pass
LogP (Lipophilicity)
~2.1 - 2.5
< 5
Pass
Hydrogen Bond Donors
0
≤ 5
Pass
Hydrogen Bond Acceptors
4
≤ 10
Pass
Topological Polar Surface Area (TPSA)
57.0 Ų
< 140 Ų
Pass
Rotatable Bonds
5
≤ 10
Pass
Molecular Docking Protocol
To evaluate the therapeutic potential of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, rigid and semi-flexible docking protocols are employed against validated clinical targets. Common targets for benzotriazole derivatives include Staphylococcus aureus tyrosyl t-RNA synthetase (PDB: 1JIJ) for antimicrobial activity[1] and voltage-gated sodium channels (PDB: 4DCK) for antiarthritic/analgesic activity[6].
Step-by-Step Methodology
A self-validating docking protocol requires stringent preparation of both the ligand and the macromolecule to ensure thermodynamic accuracy[4].
Step 1: Ligand Preparation
Obtain the 3D conformer of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate.
Minimize the energy of the structure using a universal force field (e.g., MMFF94) to resolve steric clashes.
Convert the minimized 3D structure into PDBQT format, ensuring Gasteiger charges are assigned and rotatable bonds are defined[1].
Step 2: Target Protein Preparation
Download the target crystal structure (e.g., PDB: 1JIJ or 4DCK) from the Protein Data Bank.
Remove co-crystallized ligands, heteroatoms, and water molecules to expose the active site[4].
Add polar hydrogen atoms and assign Kollman charges to simulate the physiological electrostatic environment.
Step 3: Grid Box Generation
Define the search space (Grid Box) centered on the active site residues (e.g., TYR36, GLY38, ASP40 for 1JIJ)[1].
Ensure the grid dimensions encompass the entire binding pocket to allow the isopropyl and ethyl ester moieties sufficient translational and rotational freedom.
Step 4: Docking Simulation
Execute the docking run using AutoDock Vina or PyRx utilizing the Lamarckian Genetic Algorithm[6][7].
Generate at least 100 different configurations to ensure robust conformational sampling[4].
Step 5: Scoring and Pose Analysis
Rank the poses based on the lowest binding energy (ΔG, kcal/mol). Benzotriazole derivatives typically exhibit binding energies ranging from -7.5 to -11.1 kcal/mol depending on the target[6][7].
Visualize the protein-ligand interactions (hydrogen bonds, π-π stacking, hydrophobic contacts) using BIOVIA Discovery Studio or PyMOL[6].
Workflow Visualization
The following diagram illustrates the logical progression of the in silico modeling workflow, highlighting the convergence of ligand and protein preparation into the final predictive analysis.
Figure 1: Standardized in silico molecular docking workflow for benzotriazole derivatives.
Mechanistic Insights and Causality
The choice to utilize the Lamarckian Genetic Algorithm (LGA) in these simulations is driven by its hybrid nature; it combines global search algorithms with local energy minimization, which is crucial for capturing the conformational flexibility of the ethyl ester and isopropyl groups on the rigid benzotriazole core[7].
Furthermore, the removal of water molecules during protein preparation (Step 2) is a deliberate choice. While structural waters can sometimes mediate hydrogen bonding, retaining bulk water artificially inflates the dielectric constant of the binding pocket, leading to inaccurate electrostatic scoring[4]. By stripping non-essential waters and applying Kollman charges, the simulation accurately reflects the desolvation penalty the ligand pays upon entering the hydrophobic pocket of targets like N-myristoyl transferase or tyrosyl t-RNA synthetase[1][2].
References
Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent
Current Opinion
URL: [Link]
Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles
PMC (NIH)
URL: [Link]
Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent
ResearchGate
URL: [Link]
Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents
International Journal of Pharmaceutical Sciences
URL:[Link]
Application Note: In Vitro Pharmacological Profiling of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (HCAR3 Prodrug)
Introduction & Mechanistic Overview Hydroxycarboxylic acid receptor 3 (HCAR3), formerly designated as GPR109b, is a metabolite-sensing G protein-coupled receptor (GPCR) predominantly expressed in adipocytes, macrophages,...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
Hydroxycarboxylic acid receptor 3 (HCAR3), formerly designated as GPR109b, is a metabolite-sensing G protein-coupled receptor (GPCR) predominantly expressed in adipocytes, macrophages, and neutrophils [1]. It plays a critical role in regulating lipid metabolism and modulating innate immune responses[2]. While the endogenous ligand for HCAR3 is the β-oxidation intermediate 3-hydroxyoctanoic acid, synthetic benzotriazole derivatives have been developed to probe this receptor with high selectivity over the closely related HCAR2 (GPR109a)[3].
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate serves as a highly lipophilic, cell-permeable precursor. In in vitro assay systems containing serum or supplemented esterases, this ethyl ester is rapidly hydrolyzed to yield the active carboxylic acid: 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (widely known as IBC-293 )[4]. Unlike dual HCAR2/HCAR3 agonists (e.g., acifran), IBC-293 exhibits profound selectivity for HCAR3. Structural biology reveals that IBC-293 adopts a unique planar binding pose in the orthosteric pocket, relying heavily on extensive hydrophobic interactions rather than forming a traditional salt bridge with the R1113.36 residue [5].
Fig 1: Esterase-dependent activation and Gi-coupled signaling pathway of the HCAR3 prodrug.
Physicochemical Properties & Formulation
Proper formulation is critical to ensure the prodrug remains stable prior to cellular application. The compound should be reconstituted in anhydrous DMSO to prevent premature hydrolysis.
Refrigerated (2-8°C) or -20°C for long-term stability
Preparation of 10 mM Stock Solution:
Dissolve 2.33 mg of the lyophilized powder in 1 mL of anhydrous DMSO. Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles to maintain ester integrity.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary mechanistic controls to prove that the observed phenotypic changes are causally linked to HCAR3-mediated Gαi signaling.
Causality & Rationale: HCAR3 is a Gαi-coupled receptor. Activation of Gαi inhibits adenylyl cyclase (AC), leading to a reduction in intracellular cAMP[3]. Because basal cAMP levels in resting cells are extremely low, we must artificially stimulate AC using Forskolin to create a high cAMP baseline. The agonist's efficacy is measured as its ability to suppress this Forskolin-induced cAMP spike.
Fig 2: Step-by-step in vitro workflow for quantifying HCAR3-mediated cAMP inhibition.
Step-by-Step Methodology:
Cell Preparation: Seed CHO-K1 cells stably expressing human HCAR3 into a 384-well microplate at 10,000 cells/well. (Rationale: HCAR3 is not endogenously expressed in standard CHO cells, ensuring zero background from other HCA receptors).
Media Conditioning: Wash cells and replace with assay buffer (HBSS + 20 mM HEPES) containing 1% FBS or 0.1 U/mL porcine liver esterase. (Rationale: The ethyl ester must be hydrolyzed to IBC-293 to interact with the extracellular orthosteric pocket).
Phosphodiesterase Inhibition: Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) and incubate for 15 minutes. (Rationale: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and stabilizing the assay window).
Agonist Application: Add the prodrug in a concentration-response curve (1 nM to 100 μM) and incubate at 37°C for 30 minutes to allow for ester hydrolysis and receptor binding.
Forskolin Stimulation: Add 10 μM Forskolin and incubate for exactly 15 minutes.
Detection: Lyse the cells using the TR-FRET lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate. Read the plate on a time-resolved fluorescence microplate reader (e.g., PHERAstar).
Mandatory Validation Controls:
Mechanistic Control: Pre-treat a subset of cells with Pertussis Toxin (PTX, 100 ng/mL for 16h). PTX ADP-ribosylates Gαi/o proteins, uncoupling them from the receptor. A complete reversal of the compound's effect confirms the cAMP decrease is strictly Gαi-mediated.
Specificity Control: Run the exact protocol on wild-type CHO-K1 cells (lacking HCAR3) to rule out off-target adenylyl cyclase inhibition.
Protocol B: In Vitro Antilipolysis Assay (Human Adipocytes)
Causality & Rationale: In adipocytes, cAMP activates Protein Kinase A (PKA), which phosphorylates and activates Hormone-Sensitive Lipase (HSL). By activating HCAR3 and lowering cAMP, this pathway is blunted, inhibiting lipolysis. We measure glycerol release because, unlike free fatty acids, glycerol cannot be re-esterified by adipocytes (due to a lack of glycerol kinase), making it a perfect stoichiometric marker of lipolysis.
Step-by-Step Methodology:
Differentiation: Differentiate human preadipocytes (e.g., SGBS cells) into mature adipocytes over 14 days until lipid droplets are highly visible.
Starvation: Serum-starve cells for 2 hours in Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 1% fatty acid-free BSA.
Treatment: Co-treat the adipocytes with 1 μM Isoproterenol (to stimulate lipolysis via β-adrenergic receptors) and varying concentrations of the ethyl ester prodrug (0.1 μM to 50 μM).
Incubation: Incubate for 2 hours at 37°C. The endogenous esterases in the mature adipocytes will facilitate the conversion of the prodrug to IBC-293.
Readout: Collect the supernatant and quantify glycerol release using a standard colorimetric Glycerol Assay Kit (Absorbance at 540 nm).
Quantitative Data Interpretation
When the ethyl ester is successfully hydrolyzed in the assay medium, the resulting active moiety (IBC-293) should yield the following expected pharmacodynamic profile:
Note: If assays are performed in strictly serum-free, esterase-free buffers, the ethyl ester prodrug will exhibit a significantly right-shifted EC₅₀ or appear inactive, as the bulky ester group prevents the critical interactions within the R1 and R2 hydrophobic regions of the HCAR3 binding pocket[5].
References
Semple, G., et al. (2006). 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b. Journal of Medicinal Chemistry.[Link]
Lu, et al. (2025). Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity. PLOS Biology.[Link]
Peters, et al. (2022). Hydroxycarboxylic acid receptor 3 and GPR84 - Two metabolite-sensing G protein-coupled receptors with opposing functions in innate immune cells. Pharmacological Research.[Link]
Offermanns, S., et al. (2011). Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B). Pharmacological Reviews.[Link]
Application Notes and Protocols for the Cellular Characterization of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Bioactive Potential of a Novel Benzotriazole Derivative Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a synthetic het...
Author: BenchChem Technical Support Team. Date: April 2026
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Bioactive Potential of a Novel Benzotriazole Derivative
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a synthetic heterocyclic compound belonging to the benzotriazole class.[1][2] While the specific biological activities of this particular molecule are not yet extensively documented in peer-reviewed literature, the benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological effects.[3][4][5] These include antimicrobial, antifungal, antiviral, and antiproliferative activities.[3][4][5] This diverse bioactivity makes novel benzotriazole compounds like Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate intriguing candidates for further investigation in drug discovery programs.
This guide provides a comprehensive, tiered approach to the initial cellular characterization of this compound. We will begin with foundational cytotoxicity screening to establish a baseline of its effect on cell viability, and then proceed to more nuanced, mechanistic assays to probe potential modes of action. The protocols provided herein are designed to be adaptable and serve as a robust starting point for a thorough investigation.
Experimental Workflow: A Tiered Approach to Cellular Characterization
A logical, stepwise progression of experiments is crucial for efficiently characterizing a new chemical entity. This workflow ensures that each subsequent assay is informed by the results of the previous one, saving time and resources.
Figure 1: A tiered experimental workflow for the characterization of a novel compound.
Tier 1: Foundational Cytotoxicity and Cell Viability Assessment
The initial and most critical step is to determine if and at what concentrations Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate affects cell viability. This is essential for establishing a therapeutic window and for guiding the concentrations used in subsequent, more complex assays. A common and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[6][7]
Protocol: MTT Assay for Cell Viability
This protocol is a standard starting point and may require optimization for specific cell lines.
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
96-well flat-bottom plates
Microplate reader
Procedure:
Cell Seeding:
Harvest and count cells, then resuspend in complete medium to the desired concentration (e.g., 5,000-10,000 cells/100 µL).
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate in DMSO.
Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the appropriate wells.
Incubation:
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2. The incubation time should be chosen based on the expected mechanism of action and the doubling time of the cell line.
MTT Addition and Incubation:
After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
Incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]
Solubilization and Measurement:
Add 100 µL of the solubilization solution to each well.[7]
Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
Allow the plate to stand overnight in the incubator to ensure complete solubilization.[7]
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation and Analysis
The results of the cytotoxicity assay should be presented in a clear and concise manner.
Concentration (µM)
Mean Absorbance (570 nm)
Standard Deviation
% Viability (Normalized to Vehicle Control)
Vehicle Control (0)
1.25
0.08
100%
0.1
1.22
0.07
97.6%
1
1.15
0.09
92.0%
10
0.88
0.06
70.4%
50
0.55
0.05
44.0%
100
0.23
0.03
18.4%
From this data, a dose-response curve can be plotted (log of concentration vs. % viability) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Tier 2: Probing the Mechanism of Action
If the compound demonstrates significant cytotoxicity, the next logical step is to investigate how it is affecting the cells. Is it inducing programmed cell death (apoptosis), or is it simply halting cell division (cytostasis)?
Apoptosis vs. Cytostasis
Apoptosis: A regulated process of cell death characterized by specific morphological and biochemical hallmarks, including the activation of caspase enzymes.[8]
Cytostasis: A state where cell proliferation is inhibited, but the cells remain viable.
To differentiate between these, a caspase activity assay is a highly specific and sensitive method for detecting apoptosis.
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
Caspase-Glo® 3/7 Reagent (or similar)
Cells treated with Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate at various concentrations (including the IC50 value) in a 96-well white-walled plate.
Positive control (e.g., staurosporine)
Luminometer
Procedure:
Cell Treatment: Seed and treat cells with the compound as described in the cytotoxicity protocol, using a white-walled plate suitable for luminescence measurements.
Reagent Preparation and Addition:
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
Remove the plate from the incubator and allow it to equilibrate to room temperature.
Add 100 µL of the reagent to each well.
Incubation and Measurement:
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
Incubate at room temperature for 1-3 hours.
Measure the luminescence using a plate-reading luminometer.
An increase in luminescence relative to the vehicle control indicates the activation of caspases-3 and -7, suggesting an apoptotic mechanism.
Investigating Upstream Signaling Pathways
Many anti-cancer agents function by modulating specific intracellular signaling pathways that control cell growth, proliferation, and survival. A reporter gene assay is a versatile tool for investigating if Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate affects a particular pathway.[8][9]
Figure 2: A hypothetical signaling pathway that could be investigated using a reporter assay.
Protocol: Dual-Luciferase® Reporter Assay
This protocol allows for the measurement of a specific transcription factor's activity, normalized to a control reporter, providing robust data.[10][11]
Materials:
A cell line that has been co-transfected with two plasmids:
A reporter plasmid containing a promoter with response elements for a transcription factor of interest (e.g., AP-1) upstream of a firefly luciferase gene.
A control plasmid with a constitutive promoter driving the expression of a second reporter (e.g., Renilla luciferase).
Dual-Luciferase® Reporter Assay System (or similar)
Luminometer with dual injectors (optional, but recommended)
Procedure:
Cell Seeding and Treatment:
Seed the transfected cells in a 96-well white-walled plate.
Treat the cells with Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate at various concentrations for an appropriate duration (e.g., 6-24 hours).
Cell Lysis:
Remove the medium and wash the cells with PBS.
Add 20 µL of Passive Lysis Buffer to each well.[11][12]
Incubate for 15 minutes at room temperature on a plate shaker to ensure complete lysis.[12]
Luciferase Activity Measurement:
Add 20 µL of the cell lysate to a new white-walled plate.
Prime the luminometer's injectors with Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent.
Place the plate in the luminometer.
The instrument will first inject 100 µL of LAR II and measure the firefly luciferase activity.[11]
Then, it will inject 100 µL of Stop & Glo® Reagent, which quenches the firefly signal and initiates the Renilla luciferase reaction, and measure the Renilla activity.[11]
Data Analysis:
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well.
Normalize these ratios to the vehicle control to determine the relative change in transcription factor activity.
A decrease in the firefly/Renilla ratio would suggest that the compound inhibits the signaling pathway upstream of the target transcription factor.
Trustworthiness and Scientific Integrity: The Importance of Controls
For all the assays described, the inclusion of appropriate controls is non-negotiable for data validity.
Vehicle Control: Ensures that the solvent used to dissolve the compound (e.g., DMSO) does not have an effect on its own.
Positive Control: A known compound that induces the expected effect (e.g., staurosporine for apoptosis). This confirms that the assay is working correctly.
Negative/Untreated Control: Provides a baseline for the normal state of the cells.
Conclusion and Future Directions
This application note provides a foundational framework for the initial cell-based characterization of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. By following a tiered approach, researchers can efficiently determine its cytotoxic potential and begin to unravel its mechanism of action. Positive "hits" in these assays would warrant further investigation using more advanced techniques such as high-content imaging, flow cytometry for cell cycle analysis, or multiplex protein assays to gain a more granular understanding of the compound's effects on cellular signaling networks.
References
INDIGO Biosciences. (2023, March 8). INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol. YouTube. [Link]
National Center for Biotechnology Information. Benzotriazole: An overview on its versatile biological behavior. [Link]
RSC Publishing. Synthesis and characterization of ethyl benzotriazolyl acrylate-based D–π–A fluorophores for live cell-based imaging applications. [Link]
Semantic Scholar. Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]
Application Notes and Protocols: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Potential of a Versatile Heterocycle The benzotriazole scaffold is a cornerstone in modern organic and medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Heterocycle
The benzotriazole scaffold is a cornerstone in modern organic and medicinal chemistry, prized for its unique electronic properties and its ability to function as both a stable structural motif and a versatile reactive handle. This guide focuses on a specific, yet promising derivative: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate . While direct literature on this exact molecule is emerging, its structural components—a 1-substituted benzotriazole, an isopropyl group at the N1 position, and an ethyl ester at the 5-position—allow us to project a rich and varied landscape of applications.
This document serves as a detailed technical guide, moving beyond a simple recitation of facts. It aims to provide a deep understanding of the why behind the how, grounding our exploration in the fundamental principles of benzotriazole chemistry. We will delve into its probable synthesis, explore its potential as a key intermediate in the synthesis of bioactive molecules, and provide detailed, actionable protocols for its use in key synthetic transformations. The insights herein are synthesized from the extensive body of literature on analogous benzotriazole derivatives, offering a robust framework for researchers looking to harness the power of this specific building block.
Soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone)
General knowledge
Storage
Refrigerated, under inert atmosphere
Rationale for Synthesis: A Probable Pathway
The synthesis of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate likely proceeds through a two-step sequence starting from 3,4-diaminobenzoic acid. This pathway is inferred from established methods for the synthesis of N-substituted benzotriazoles and their carboxylate derivatives.[3][4][5]
Workflow 1: Proposed Synthesis of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
Caption: Proposed synthetic route to the target compound.
Protocol: Synthesis of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
This protocol is adapted from general procedures for the synthesis of benzotriazole-5-carboxylic acid and its subsequent N-alkylation.[3][4][6]
Step 1: Synthesis of Benzotriazole-5-carboxylic Acid
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend 3,4-diaminobenzoic acid (1.0 eq) in glacial acetic acid.
Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred suspension of 3,4-diaminobenzoic acid. An initial exotherm may be observed.
Reaction: Continue stirring at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
Work-up: The product typically precipitates from the reaction mixture. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield benzotriazole-5-carboxylic acid.
Step 2: N-Alkylation to 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic Acid
Reaction Setup: To a solution of benzotriazole-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (2.0-3.0 eq).
Alkylation: Add 2-iodopropane or 2-bromopropane (1.2-1.5 eq) to the mixture.
Reaction: Heat the reaction mixture at 60-80 °C and monitor by TLC. The N-alkylation of benzotriazoles can yield a mixture of N1 and N2 isomers, though the N1 isomer is often favored.[4]
Work-up: After completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol: Esterification to Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
Reaction Setup: Dissolve 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (1.0 eq) in an excess of absolute ethanol.
Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
Reaction: Reflux the mixture for several hours until the starting material is consumed (monitored by TLC).
Work-up: Cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester. Purify by column chromatography if necessary.
Section 2: Applications in Organic Synthesis
The true utility of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate lies in its potential as a versatile intermediate. The benzotriazole moiety can act as an excellent leaving group, while the ester functionality provides a handle for further derivatization.
Application Note: Amide Bond Formation and Peptide Coupling
The benzotriazole core is a well-established activating group for carboxylic acids, forming the basis for widely used peptide coupling reagents like HOBt (1-hydroxybenzotriazole).[7][8] The ester group of our target molecule can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for amide bond formation. More directly, the ester can be converted to an N-acylbenzotriazole, a stable and efficient acylating agent.[9]
Workflow 2: Amide Synthesis via N-Acylbenzotriazole Intermediate
Caption: Pathway for amide synthesis.
Protocol: Synthesis of N-Aryl/Alkyl-1-isopropyl-1H-benzotriazole-5-carboxamide [5]
Hydrolysis: To a solution of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (1.0 eq) in a mixture of THF and water, add lithium hydroxide (2.0 eq). Stir at room temperature until hydrolysis is complete. Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid, which is then filtered and dried.
Activation and Coupling:
Method A (EDC/HOBt): Dissolve the resulting 1-isopropyl-1H-benzotriazole-5-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in DMF. Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) and stir the reaction at room temperature overnight.[5]
Method B (N-Acylbenzotriazole Intermediate): Prepare the N-acylbenzotriazole by reacting the carboxylic acid with a reagent like 1,1'-carbonyldibenzotriazole. This stable intermediate can then be reacted with the desired amine in a separate step to form the amide bond.
Work-up: Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried and concentrated. The product is purified by column chromatography.
Application Note: Synthesis of Heterocyclic Scaffolds
Benzotriazole derivatives are powerful precursors for a variety of other heterocyclic systems. The benzotriazole group can act as a synthetic auxiliary, facilitating transformations before being removed tracelessly.[10] For instance, N-acylbenzotriazoles can be used in the synthesis of ketones, esters, and other functional groups.[9]
The ester group on Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate can be reduced to an alcohol, which can then be further functionalized, for example, by conversion to a halomethyl or aminomethyl group, opening pathways to a wider range of derivatives.[3]
Protocol: Reduction of the Ester to (1-Isopropyl-1H-1,2,3-benzotriazol-5-yl)methanol
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (1.0 eq) in anhydrous THF.
Reduction: Cool the solution to 0 °C in an ice bath. Add a solution of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in THF dropwise.
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Work-up (Fieser method): Carefully quench the reaction by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form. Stir for 30 minutes, then filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.
Section 3: Role in Medicinal Chemistry
The benzotriazole nucleus is a privileged scaffold in medicinal chemistry due to its bioisosteric resemblance to purine and its ability to engage in various non-covalent interactions with biological targets.[11][12] Derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[11][12][13][14]
The title compound, with its N-isopropyl group and a functionalizable ester, represents a valuable starting point for the synthesis of new chemical entities for drug discovery programs. The ester can be converted to a wide range of amides, hydrazides, or other functional groups to explore structure-activity relationships (SAR). Adding a functional group at the 5-position of benzotriazole has been shown to result in compounds with significant antibacterial properties.[15]
Logical Flow: From Building Block to Bioactive Candidate
Caption: Drug discovery workflow.
Section 4: Safety and Handling
Hazard Statement: While specific data for this compound is limited, benzotriazole derivatives should be handled with care. They may cause skin and eye irritation.[13]
Precautionary Measures:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Avoid inhalation of dust and contact with skin and eyes.
Store in a cool, dry place away from incompatible materials.
References
A comprehensive review of the burgeoning role of substituted benzotriazoles in the development of novel therapeutic agents. BenchChem.
Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
Expedient on-resin modification of a peptide C-terminus through a benzotriazole linker. Royal Society of Chemistry.
Overview of Peptide Coupling Reagents. ChemPep.
Benzotriazole in medicinal chemistry: An overview. Journal of Chemical and Pharmaceutical Research.
Medicinal Chemistry: Benzotriazole Deriv
Benzotriazole in Medicinal Chemistry.
A Novel Reagent for Coupling of Amino Acid Chlorides with Amino Acid Esters. Synfacts.
Industrial application of coupling reagents in peptides. Luxembourg Bio Technologies.
Benzotriazole-Mediated Syntheses of Depsipeptides and Oligoesters.
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion.
Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives. International Journal of Pharmaceutical Sciences and Research.
Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.
Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. SciSpace by Typeset.
Ethyl 1-propyl-1,2,3-benzotriazole-5-carboxyl
Investigating the Antimicrobial Activity of Derivatives of Benzotriazole. Journal for Research in Applied Sciences and Biotechnology.
Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.
Nʹ-1-Isopropyl-1H-benzo[d][11][12][16] triazole-5-carboxamides. Der Pharma Chemica.
Reactions of benzotriazole with formaldehyde and aliphatic primary amines.
Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
Formulation of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate for biological studies
Application Notes & Protocols Topic: Formulation of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate for Biological Studies For: Researchers, scientists, and drug development professionals Executive Summary This guide...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols
Topic: Formulation of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate for Biological Studies
For: Researchers, scientists, and drug development professionals
Executive Summary
This guide provides a comprehensive framework for the systematic formulation of a representative NCE, Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. It is designed to empower researchers with the rationale and step-by-step protocols needed to move from basic physicochemical characterization to the preparation of robust formulations for both in vitro and in vivo biological studies. Our approach emphasizes a self-validating system, where understanding the "why" behind each step ensures the generation of reliable and reproducible data.
Part 1: Foundational Pre-Formulation Assessment
Before any formulation work begins, a thorough understanding of the compound's intrinsic physicochemical properties is paramount.[2][3] This pre-formulation stage provides the essential data to guide the selection of a rational and effective formulation strategy.
Physicochemical Characterization: The Blueprint
The initial step is to create a physicochemical profile of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. This data serves as the blueprint for all subsequent formulation decisions.
Aqueous Solubility: Determine solubility at various pH levels (e.g., 2.0, 4.5, 6.8, 7.4) to understand if solubility is pH-dependent. This is crucial for predicting behavior in different biological environments, such as the stomach versus the small intestine.
pKa Determination: Identifying ionizable groups is essential. The pKa value will explain any observed pH-dependent solubility and is critical for selecting appropriate buffers or salt forms.[4]
LogP/LogD: The partition coefficient (LogP) or distribution coefficient (LogD at physiological pH) indicates the lipophilicity of the compound. This property is a strong predictor of its potential to cross biological membranes and its likely solubility in lipid-based versus aqueous systems.[2]
Solid-State Analysis (DSC, TGA, XRPD): Understanding the compound's solid form (crystalline vs. amorphous, presence of polymorphs) is crucial. Amorphous forms often exhibit higher solubility but may be less stable.[5]
Protocol: Solubility Screening in Pharmaceutically Relevant Vehicles
This protocol aims to identify suitable solvents and excipients that can serve as the basis for a formulation.
Objective: To determine the approximate solubility of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate in a panel of common preclinical vehicles.
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
Accurately weigh 2-5 mg of the compound into separate 1.5 mL glass vials.
Add a small, precise volume (e.g., 100 µL) of the first solvent to a vial.
Vortex vigorously for 2-5 minutes. If the solid dissolves completely, the solubility is greater than the current concentration. Add more compound and repeat.
If the solid does not dissolve, add incremental volumes of the solvent, vortexing after each addition, until the solid is fully dissolved or a maximum volume is reached.
For suspensions that do not readily dissolve, allow them to equilibrate by shaking at room temperature for 24-48 hours to ensure saturation is reached.
After equilibration, centrifuge the samples to pellet any undissolved solid.
Carefully collect the supernatant, dilute it with a suitable mobile phase or solvent, and quantify the concentration using a pre-validated analytical method (e.g., HPLC-UV).
Ensuring the compound remains stable in the chosen vehicle is a non-negotiable step to guarantee that the biological effects observed are due to the compound itself and not its degradants.[6][7]
Objective: To assess the chemical stability of the compound in lead formulation vehicles over a relevant timeframe.
Procedure:
Based on the solubility screen, prepare solutions of the compound in the most promising vehicles (e.g., DMSO, PEG 400, a co-solvent blend) at a target concentration (e.g., 10 mg/mL).
Divide each solution into aliquots for different storage conditions:
Refrigerated (2-8 °C)
Room Temperature (~25 °C)
Accelerated (40 °C)
At specified time points (T=0, 24h, 48h, 1 week), remove an aliquot from each condition.
Analyze the samples by a stability-indicating HPLC method to determine the concentration of the parent compound. A stability-indicating method is one that can separate the parent drug from any potential degradation products.[8]
Calculate the percentage of the compound remaining relative to the T=0 sample. A recovery of >95% is generally considered acceptable for preclinical studies.
Part 2: Formulation Strategies for In Vitro Systems
For cell-based assays, the primary goals are to achieve complete solubilization of the compound and to ensure the final concentration of any vehicle in the cell culture medium is non-toxic.
Dimethyl sulfoxide (DMSO) is a powerful, water-miscible aprotic solvent used extensively in molecular biology for preparing stock solutions.[9][10][11] Its ability to dissolve a wide range of organic molecules makes it the default starting point for in vitro screening.
Causality: Using a high-concentration stock in DMSO allows for a minimal volume to be added to the aqueous cell culture medium, thereby keeping the final DMSO concentration low. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to keep this concentration below 0.1% to minimize off-target effects.
Protocol: Preparation of a 100 mM DMSO Stock Solution
Determine Molecular Weight (MW): Calculate the MW of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. (Hypothetical MW: 261.3 g/mol ).
Calculation: To make a 100 mM (0.1 M) solution, you need 0.1 moles/L or 26.13 mg/mL.
Preparation:
Accurately weigh 26.13 mg of the compound.
Add to a sterile, amber glass vial.
Add molecular biology grade DMSO[10] to a final volume of 1.0 mL.
Vortex or sonicate gently at room temperature until fully dissolved.
Storage: Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Self-Validation: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of DMSO as your test articles, but without the compound. This ensures that any observed cellular effects are not due to the solvent itself.
Alternative Strategy: Cyclodextrin-Based Formulations
If a compound is unstable in DMSO or if the target cells are highly sensitive to it, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate poorly soluble "guest" molecules and enhance their apparent water solubility.[1][12][13][14]
Causality: The formation of an inclusion complex shields the lipophilic drug from the aqueous environment, making it more soluble.[14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and safety profiles.[5][15]
Protocol: Preparation of a 10 mg/mL Solution with HP-β-CD
Prepare Vehicle: Prepare a 40% (w/v) solution of HP-β-CD in sterile, deionized water. (400 mg HP-β-CD per 1.0 mL of water).
Complexation:
Accurately weigh 10 mg of the compound.
Add it to 1.0 mL of the 40% HP-β-CD solution.
Vortex vigorously and then shake overnight at room temperature, protected from light. Sonication can be used to accelerate dissolution.
Sterilization: Sterilize the final solution by filtering through a 0.22 µm syringe filter.
Caption: Decision workflow for in vitro formulation.
Part 3: Formulation Strategies for In Vivo Rodent Studies
Formulations for animal studies require additional considerations, including the route of administration, dose volume, tolerability, and the desired pharmacokinetic profile.[16]
Strategy for Oral Gavage: Aqueous Suspension
For high-dose toxicology studies or initial efficacy screens where achieving a solution is not feasible, a uniform aqueous suspension is often employed.[17]
Causality: The goal is to deliver a precise and homogenous dose. This requires reducing the particle size of the drug (micronization) to increase surface area and using a suspending vehicle to prevent settling.[4][18]
Protocol: Preparation of a 10 mg/mL Oral Suspension
Micronization: If necessary, reduce the particle size of the compound using a mortar and pestle or other milling technique.
Prepare Vehicle: Prepare a 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in deionized water. The Tween 80 acts as a wetting agent to help disperse the hydrophobic powder, and the methylcellulose provides viscosity to keep it suspended.
Preparation:
Weigh 100 mg of the micronized compound.
Create a paste by adding a small amount of the vehicle and triturating.
Gradually add the remaining vehicle with continuous stirring to a final volume of 10 mL.
Stir continuously with a magnetic stirrer before and during dosing to ensure homogeneity.
Strategy for Oral/IV Solution: Co-Solvent Systems
To achieve maximal oral bioavailability or for intravenous administration, a clear solution is typically required.[16] Co-solvent systems are mixtures of water-miscible solvents that increase the solubility of lipophilic compounds.[4]
Causality: Solvents like PEG 400 and propylene glycol can dissolve compounds that are insoluble in water alone. For IV administration, the formulation must be designed to prevent the drug from precipitating upon dilution in the bloodstream.[19]
Protocol: Preparation of a 5 mg/mL IV Formulation
Vehicle Composition: A common vehicle is PEG 400:Propylene Glycol:Water (40:10:50 v/v/v). The ratio may need to be optimized based on solubility and tolerability.
Preparation:
Weigh 50 mg of the compound.
Dissolve it first in 4.0 mL of PEG 400. Gentle warming or sonication may assist.
Add 1.0 mL of Propylene Glycol and mix well.
Slowly add 5.0 mL of Water for Injection (or saline), mixing continuously, to reach a final volume of 10 mL.
Sterilization: Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter.
Strategy for Oral Delivery: Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly improve oral absorption.[20][21][22][23]
Causality: These systems consist of oils, surfactants, and co-solvents. Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions, which keep the drug in a solubilized state, ready for absorption.[23][24]
Protocol: Simple Lipid Formulation (Solution in Oil)
Vehicle Selection: Choose a pharmaceutically acceptable oil (e.g., sesame oil, corn oil, or a medium-chain triglyceride like Capryol™).
Preparation:
Weigh 50 mg of the compound.
Add to 10 mL of the selected oil.
Stir with gentle heating (e.g., 40°C) until a clear solution is obtained.
Allow to cool to room temperature. Ensure the compound remains in solution.
Caption: Decision workflow for in vivo formulation.
Part 4: Application & Protocol Validation
The final step is to apply the formulation in a biological assay, ensuring the formulation itself does not confound the results.
Application Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric test for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[25][26]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the formulated compound on a cancer cell line (e.g., HeLa).
Materials:
HeLa cells
DMEM with 10% FBS
96-well cell culture plates
Formulated compound (10 mM stock in DMSO)
MTT reagent (5 mg/mL in PBS)
Solubilization solution (e.g., 10% SDS in 0.01M HCl or pure DMSO)[27]
Microplate reader
Procedure:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.
Compound Treatment:
Prepare serial dilutions of the 10 mM stock solution in culture medium. For example, to get a final concentration of 10 µM, dilute the stock 1:1000 (e.g., add 1 µL of a 10 mM stock to 1 mL of medium, then add 100 µL of this dilution to the cells).
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Include "cells only" (untreated) and "vehicle only" (DMSO) controls.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.[25][28] Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[26]
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[27]
Readout: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Table 2: Example MTT Assay Data Layout
Concentration (µM)
Absorbance (570nm)
% Viability vs. Control
0 (Vehicle Control)
1.250
100%
0.1
1.235
98.8%
1.0
1.150
92.0%
10
0.630
50.4%
100
0.110
8.8%
Application Protocol: Rodent Pharmacokinetic (PK) Study Overview
A PK study measures how a drug is absorbed, distributed, metabolized, and excreted (ADME) over time.[29][30]
Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life) of the compound in rats following oral (PO) and intravenous (IV) administration.
Procedure:
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group).
Dosing:
IV Group: Administer the sterile co-solvent formulation via tail vein injection at a dose of 2 mg/kg.
PO Group: Administer the oral suspension or solution via gavage at a dose of 10 mg/kg.
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key PK parameters.
Table 3: Key Pharmacokinetic Parameters
Parameter
IV Administration (2 mg/kg)
PO Administration (10 mg/kg)
Description
Cmax (ng/mL)
1500
850
Maximum observed plasma concentration
Tmax (hr)
0.08
1.0
Time to reach Cmax
AUC (ng*hr/mL)
3200
4500
Area under the concentration-time curve
T½ (hr)
3.5
4.0
Elimination half-life
Bioavailability (%)
N/A
28%
Fraction of oral dose reaching systemic circulation
References
Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
MTT Assay Principle. (n.d.). Retrieved from [Link]
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
Ideal Medical Solutions. (n.d.). Dimethyl sulfoxide for molecular biology. Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
MDPI. (2023). Contemporary Review on Solubility Enhancement Techniques. Retrieved from [Link]
Taylor & Francis Online. (2021). Recent advances and novel strategies in pre-clinical formulation development: An overview. Retrieved from [Link]
International Journal of Pharmaceutical and Bio-Medical Science. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
Drug Development and Delivery. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Retrieved from [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Porter, C. J., Pouton, C. W., Cuine, J. F., & Charman, W. N. (2008). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 7(8), 667-676. Retrieved from [Link]
Meadowhawk Biolabs. (n.d.). Discovery In Vivo Pharmacokinetics. Retrieved from [Link]
PubMed. (2018). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Retrieved from [Link]
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]
Frontiers in Pharmacology. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Retrieved from [Link]
Drug Development & Delivery. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Retrieved from [Link]
American Pharmaceutical Review. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]
Sygnature Discovery. (n.d.). In vivo Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
Hauss, D. J. (2007). Oral lipid-based formulations. Advanced Drug Delivery Reviews, 59(7), 667-676. Retrieved from [Link]
Dong, Z., & Shah, N. H. (2012). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 13(2), 735-746. Retrieved from [Link]
U.S. Food and Drug Administration. (2005). Guidance for Industry: Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients. Retrieved from [Link]
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2023). Preclinical Drug Development Process: Formulation and Development Aspects. Retrieved from [Link]
European Pharmaceutical Review. (2022). Elements leading to a rational design of cyclodextrin-based formulations. Retrieved from [Link]
Journal of Pharmaceutical Negative Results. (2011). Cyclodextrins in delivery systems: Applications. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2012). Stability Testing of Pharmaceutical Products. Retrieved from [Link]
OAText. (2014). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
PubMed. (1996). Pharmaceutical excipient development: the need for preclinical guidance. Retrieved from [Link]
Moravek, Inc. (2024). The Role of Stability Testing in Pharmaceutical Research. Retrieved from [Link]
International Journal of Pharmaceutical Compounding. (2014). Strength and Stability Testing for Compounded Preparations. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Experimental Design for Evaluating Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate as a GPR109b (HCA3) Prodrug
Introduction & Mechanistic Rationale
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a lipophilic prodrug derivative of 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid (also known as IBC-293 or IPBT-5CA)[1]. The active free acid, IBC-293, is a highly selective, small-molecule agonist for the human orphan G-protein-coupled receptor GPR109b (also designated as Hydroxycarboxylic acid receptor 3, HCA3)[2]. While its close paralog GPR109a (HCA2) acts as the high-affinity receptor for the lipid-lowering drug niacin, GPR109b is exclusively expressed in humans and higher primates, serving as an endogenous sensor for β-oxidation intermediates such as 3-OH-octanoic acid[3].
In pharmacological research, the ethyl esterification of the benzotriazole-5-carboxylate core is strategically employed to enhance membrane permeability and cellular uptake. However, this modification masks the critical carboxylic acid pharmacophore required for receptor binding. Therefore, the experimental evaluation of this compound must be designed as a prodrug system, relying on intracellular or exogenous esterases to cleave the ethyl group and liberate the active IBC-293[2]. Once activated, IBC-293 binds to GPR109b, initiating a pertussis toxin-sensitive Gi signaling cascade that inhibits adenylyl cyclase, depletes intracellular cyclic AMP (cAMP), and ultimately suppresses lipolysis in adipocytes[1].
Experimental Design & Causality
To robustly characterize the pharmacological effects of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, the experimental architecture must validate both the prodrug activation step and the downstream receptor-mediated causality. A self-validating workflow requires:
Hydrolysis Verification: The prodrug must be pre-incubated with esterases (or serum) in cell-free assays, or applied to primary cells with high endogenous esterase activity, to ensure the active moiety is generated.
Receptor Selectivity Controls: Parallel testing in GPR109a-expressing cells is mandatory to confirm that the generated active metabolite retains the >100-fold selectivity for GPR109b[2].
Gi-Coupling Validation: Pre-treatment with Pertussis Toxin (PTX) must be included to uncouple Gi proteins. If the compound's effect is truly GPR109b-mediated, PTX will completely abolish the cAMP reduction[1].
Visualization of the Signaling Pathway
Mechanism of prodrug activation and GPR109b-mediated anti-lipolytic signaling pathway.
Quantitative Data Summary
The following table summarizes the expected pharmacological parameters for the active metabolite (IBC-293) generated post-hydrolysis, providing a benchmark for assay validation.
Pharmacological Parameter
Expected Value
Assay Format
Target Receptor
cAMP Inhibition (EC50)
54 nM – 400 nM
Whole-cell HTRF (CHO-K1)
GPR109b (HCA3)
Receptor Selectivity
>100-fold preference
Whole-cell HTRF (CHO-K1)
GPR109b vs. GPR109a
Lipolysis Inhibition (IC50)
1.0 μM – 5.0 μM
Ex vivo (Human Adipocytes)
GPR109b (HCA3)
Intracellular Calcium (EC50)
Rapid/Transient Spike
FLIPR Assay
GPR109b (HCA3)
Step-by-Step Experimental Methodologies
Protocol 1: Prodrug Activation and cAMP Inhibition Assay (HTRF)
Purpose: To quantify the Gi-mediated reduction of cAMP following the controlled enzymatic activation of the ethyl ester prodrug.
Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109b (and GPR109a as a negative control) in a 384-well plate at 10,000 cells/well. Incubate overnight at 37°C.
PTX Control (Causality Validation): For the negative control group, add 100 ng/mL Pertussis Toxin to the culture media 16 hours prior to the assay to uncouple Gi proteins[1].
Prodrug Activation: In a separate V-bottom plate, incubate a 10 mM stock of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate with 5 U/mL Porcine Liver Esterase (PLE) in assay buffer (HBSS + 20 mM HEPES) for 1 hour at 37°C to generate the active IBC-293.
Stimulation: Add the esterase-cleaved compound (serial dilutions from 10 μM to 0.1 nM) to the cells simultaneously with 10 μM Forskolin (to stimulate baseline adenylyl cyclase activity) and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation). Incubate for 30 minutes at room temperature.
Detection: Lyse the cells using HTRF cAMP detection reagents (Europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).
Analysis: Read the plate on a time-resolved fluorescence microplate reader. Calculate the EC50 based on the decrease in the F665/F620 ratio.
Protocol 2: Ex Vivo Lipolysis Inhibition in Primary Human Adipocytes
Purpose: To evaluate the distal phenotypic effect of the compound. Primary adipocytes contain abundant endogenous esterases, allowing direct application of the prodrug without pre-activation.
Tissue Processing: Isolate primary human subcutaneous adipocytes from adipose tissue biopsies using collagenase type I digestion (1 mg/mL) for 60 minutes at 37°C.
Washing & Plating: Filter the digest through a 250 μm mesh, wash the floating adipocytes three times with Krebs-Ringer Bicarbonate (KRB) buffer containing 4% BSA, and aliquot into a 96-well plate.
Treatment: Treat the adipocytes with varying concentrations of the ethyl ester prodrug (0.1 μM to 50 μM). The endogenous esterases will cleave the ethyl ester during the incubation.
Lipolysis Induction: Immediately add 100 nM Isoproterenol (a β-adrenergic agonist) to stimulate lipolysis. Incubate the plate at 37°C for 2 hours with gentle shaking[2].
Glycerol Readout: Extract an aliquot of the infranatant (buffer below the floating cells). Measure glycerol concentration using a standard colorimetric glycerol kinase assay (absorbance at 540 nm)[3].
Data Interpretation: A successful assay will show a dose-dependent decrease in glycerol release, confirming that the prodrug was internalized, activated, and successfully triggered GPR109b-mediated anti-lipolysis.
Improving the yield of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate synthesis
Target Molecule: Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8)[1] Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary & Synthetic Strategy The synthe...
Author: BenchChem Technical Support Team. Date: April 2026
Target Molecule: Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8)[1]
Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Synthetic Strategy
The synthesis of highly pure Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate presents a unique regiochemical challenge. Direct alkylation of an unsubstituted benzotriazole core with isopropyl halides typically yields an intractable mixture of N1, N2, and N3 isomers. This occurs because the 1H- and 2H- tautomers of benzotriazoles exist in a dynamic equilibrium, rendering the deprotonated benzotriazolide anion an ambident nucleophile[2].
To achieve absolute regiocontrol and maximize yield, this guide outlines a de novo construction of the triazole ring[3]. This self-validating system relies on a three-step linear sequence:
Regioselective Isopropylation (SNAr): Installing the sterically hindered isopropyl group prior to ring closure.
Nitro Reduction: Generating the requisite ortho-diamine intermediate.
Diazotization-Driven Cyclization: Trapping the transient diazonium salt to form the 1H-benzotriazole core[4].
Mechanistic Pathway Visualization
Figure 1: Three-step regioselective synthesis of Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate.
Step-by-Step Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Regioselective installation of the N-isopropyl group.
Procedure: Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous DMF (0.5 M concentration). Add K2CO3 (2.0 eq) followed by Isopropylamine (2.5 eq). Stir the reaction mixture at 60–80 °C for 4–6 hours. Monitor the reaction via LC-MS or TLC.
Mechanistic Causality: The use of the fluoro-derivative over the chloro-analog is critical. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex. Fluorine's superior electronegativity stabilizes this transition state, accelerating the substitution of the sterically hindered isopropylamine.
Workup: Cool to room temperature and pour into crushed ice/water. Filter the precipitated bright yellow solid, wash thoroughly with distilled water, and dry under vacuum to yield Ethyl 4-(isopropylamino)-3-nitrobenzoate.
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to an amine.
Procedure: Suspend Ethyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in absolute Ethanol (0.3 M). Purge the reaction vessel with Nitrogen gas for 5 minutes before carefully adding 10% Pd/C (0.1 eq by weight). Introduce Hydrogen gas (1 atm) via a balloon or Parr shaker. Stir vigorously at room temperature for 12 hours.
Mechanistic Causality: Nitro reduction proceeds sequentially through nitroso and hydroxylamine intermediates. Vigorous stirring ensures complete conversion and prevents these intermediates from condensing with one another to form insoluble azo or azoxy dimers.
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. (Safety Note: Never allow the Pd/C filter cake to dry in the presence of air and solvent vapors, as it is highly pyrophoric). Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-(isopropylamino)benzoate.
Step 3: Diazotization and Cyclization
Objective: Formation of the 1,2,3-benzotriazole core.
Procedure: Suspend Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq). Cool the reaction strictly to 0–5 °C using an ice-salt bath. Dissolve NaNO2 (1.1 eq) in a minimal volume of cold water and add it dropwise to the reaction, maintaining the internal temperature below 5 °C. Stir at 0–5 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature for 2 hours.
Mechanistic Causality: Nitrous acid generated in situ converts the primary amine into a diazonium salt[4]. The low temperature is non-negotiable; if the temperature exceeds 5 °C, the diazonium intermediate will expel N2 gas, forming a phenyl cation that reacts with water to yield a phenol byproduct. Warming to room temperature afterward provides the activation energy needed for the secondary amine to intramolecularly attack the diazonium nitrogen, closing the triazole ring.
Workup: Neutralize carefully with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization (EtOAc/Hexane) to obtain pure Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate[3].
Quantitative Data & Yield Optimization Summary
Reaction Step
Key Reagents
Temp (°C)
Time (h)
Expected Yield
Critical Control Point
1. SNAr
Isopropylamine, K2CO3, DMF
60–80
4–6
85–92%
Use the fluoro-precursor to overcome steric hindrance.
2. Reduction
H2 (1 atm), 10% Pd/C, EtOH
20–25
12
90–95%
Ensure vigorous stirring to prevent azo-dimerization.
3. Cyclization
NaNO2, aq. HCl
0–5 to RT
2.5
75–85%
Maintain <5 °C during NaNO2 addition to prevent phenol formation.
Troubleshooting FAQs
Q: Why am I getting a mixture of isomers when I try to alkylate the pre-formed benzotriazole?A: Benzotriazoles exist in a tautomeric equilibrium between the 1H- and 2H- forms[2]. When deprotonated, the resulting benzotriazolide anion acts as an ambident nucleophile. Direct alkylation with isopropyl bromide typically yields an intractable mixture of N1, N2, and N3 isomers. To achieve absolute regioselectivity (specifically the N1-isopropyl isomer), you must build the N-isopropyl group before closing the triazole ring via the SNAr route[3].
Q: My SNAr reaction with isopropylamine is stalling at 50% conversion. How can I drive it to completion?A: Isopropylamine is a sterically hindered secondary-carbon nucleophile. If you are using Ethyl 4-chloro-3-nitrobenzoate, the reaction rate will be exceptionally slow. We strongly recommend switching to Ethyl 4-fluoro-3-nitrobenzoate . Fluorine's high electronegativity stabilizes the Meisenheimer transition state significantly better than chlorine, accelerating the reaction and driving it to completion.
Q: During the reduction step (Pd/C, H2), I am seeing a significant amount of a dark, insoluble byproduct. What is happening?A: This is likely due to the formation of azo or azoxy dimers. If the hydrogen pressure is too low or the stirring is inadequate, the transient nitroso and hydroxylamine intermediates can condense with each other rather than fully reducing to the amine. Ensure vigorous stirring, maintain a consistent H2 atmosphere, and ensure your ethanol is neutral to slightly acidic.
Q: The final cyclization step yields a red/brown oil instead of a clean solid. How do I improve the purity of the benzotriazole?A: This is a classic symptom of diazonium salt decomposition[4]. If the internal temperature exceeds 5 °C during the sodium nitrite addition, the diazonium intermediate loses N2 gas to form a highly reactive phenyl cation, which gets trapped by water to form a dark phenol byproduct. You must maintain the internal temperature strictly at 0–5 °C during the entire NaNO2 addition phase.
References
Nʹ-1-Isopropyl-1H-benzo[d][1,2,3] triazole-5-carboxamides
Source: Der Pharma Chemica
URL
Technical Support Center: Overcoming Poor Solubility of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development Welcome to the technical support center for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, scie...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development
Welcome to the technical support center for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies for overcoming the poor aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles and validated experimental protocols to ensure reliable and reproducible results in your laboratory.
Understanding the Solubility Challenge: Predicted Physicochemical Properties
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (MW: 233.27 g/mol , CAS: 1352217-61-8) is a moderately lipophilic molecule, which is a common characteristic of compounds with poor aqueous solubility. To provide a rational basis for our troubleshooting guide, we have utilized computational models to predict key physicochemical properties that govern solubility. While experimental determination is always recommended, these in-silico predictions offer a valuable starting point for formulation development.[1]
Property
Predicted Value
Implication for Solubility
logP
~2.5
Indicates moderate lipophilicity, suggesting that the compound will have a preference for non-polar environments over aqueous media. This is a primary contributor to its poor water solubility.[2]
Basic pKa
~1.5
The nitrogen atoms in the benzotriazole ring are predicted to be weakly basic. This suggests that the compound's solubility can be significantly influenced by pH, with increased solubility expected in acidic conditions where these nitrogens can be protonated.[3]
These predicted values suggest that the poor aqueous solubility of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is likely due to its moderate lipophilicity and its weakly basic nature. Our troubleshooting guide will therefore focus on strategies that address these specific properties.
Troubleshooting Guides & FAQs
FAQ 1: My initial attempts to dissolve the compound in aqueous buffers have failed. Where do I start?
This is a common issue for compounds with moderate to high lipophilicity. A systematic solvent screening is the recommended first step to identify a suitable organic solvent or co-solvent system.
Protocol 1: Systematic Solvent Screening
This protocol will help you identify a suitable solvent system for your compound.
Step 1: Initial Solvent Selection
Select a range of organic solvents with varying polarities. Common choices for poorly soluble compounds include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and acetonitrile.[4]
Step 2: Small-Scale Solubility Testing
Weigh out a small, precise amount of your compound (e.g., 1 mg) into several glass vials.
Add a measured volume of each selected solvent (e.g., 100 µL) to each vial.
Vortex each vial for 1-2 minutes.
Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL).
If the compound does not dissolve, you can gently warm the vial (e.g., to 30-40°C) to see if solubility increases. Be cautious with volatile solvents.
Step 3: Co-solvent System Development
If a suitable single organic solvent is found, you can then develop a co-solvent system for your aqueous experiments. A co-solvent system uses a water-miscible organic solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[1][5]
Prepare a concentrated stock solution of your compound in the chosen organic solvent (e.g., 50 mg/mL in DMSO).
Serially dilute this stock solution into your aqueous buffer of choice, vortexing after each addition.
Observe for any precipitation. The highest concentration that remains in solution is your working solubility limit in that co-solvent system.
FAQ 2: I have identified a suitable organic solvent, but my compound precipitates when I add it to my aqueous experimental medium. What should I do?
Precipitation upon addition to an aqueous medium is a classic sign that the compound's solubility is highly dependent on the solvent environment. In addition to optimizing your co-solvent percentage, leveraging the predicted weakly basic nature of the compound through pH adjustment is a powerful strategy.[6]
Protocol 2: pH-Dependent Solubility Assessment
This protocol will help you determine the optimal pH for maximizing the solubility of your compound.
Step 1: Prepare a Range of Buffer Solutions
Prepare a series of buffers with pH values ranging from acidic to neutral (e.g., pH 2, 4, 6, and 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.[7]
Step 2: Determine Solubility at Different pH Values
Add a known excess of your compound to a fixed volume of each buffer solution.
Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
After equilibration, centrifuge the samples to pellet the undissolved solid.
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Plot the measured solubility against the pH of the buffer. You should observe an increase in solubility as the pH decreases.
Step 3: Combine pH Adjustment with a Co-solvent
For many challenging compounds, a combination of pH adjustment and a co-solvent provides the best results.[6]
Based on your pH-dependent solubility data, select a buffer pH that provides a significant solubility enhancement.
Prepare a concentrated stock solution of your compound in a water-miscible organic solvent (e.g., DMSO).
Prepare your final working solutions by diluting the stock solution into the optimized pH buffer. Always add the stock solution to the buffer, not the other way around, to minimize the risk of precipitation.
FAQ 3: I have tried co-solvents and pH adjustment, but I still can't achieve the desired concentration for my experiment. What are my next options?
If standard methods like co-solvents and pH adjustment are insufficient, you can explore more advanced formulation strategies. These often involve the use of specialized excipients to enhance solubility.[8][9]
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8]
Surfactants: Surfactants form micelles in aqueous solutions that can encapsulate poorly soluble compounds, thereby increasing their solubility.[8]
Lipid-based formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[7]
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline drug in a carrier to create an amorphous form, which has a higher dissolution rate and apparent solubility.
The selection and development of these advanced formulations require specialized expertise and should be considered when simpler methods have been exhausted.
Visualized Workflows and Decision-Making
To further assist in your experimental design, we have provided the following diagrams created using Graphviz.
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Experimental workflow for systematic solvent screening.
References
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666.
Lipinski, C. A. (2002). Poor aqueous solubility–an industry wide problem in drug discovery. American Pharmaceutical Review, 5(3), 82-85.
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European journal of pharmaceutical sciences, 29(3-4), 278-287.
ChemAxon. (2023). pKa Prediction. Retrieved from [Link]
Yalkowsky, S. H., & He, Y. (2003).
ACD/Labs. (2024). ACD/Percepta. Retrieved from [Link]
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address poor oral drug bioavailability in lead optimization and drug development. Pharmacological reviews, 65(1), 315-499.
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International journal of pharmaceutics, 420(1), 1-10.
Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. Retrieved from [Link]
Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Pharmanest, 1(2), 1-6.
Taylor, L. S., & Zhang, G. G. (2016). Physical chemistry of amorphous pharmaceutical solids. Advanced drug delivery reviews, 100, 1-3.
PubChem. (n.d.). Ethyl 1H-benzo[D][1][8]triazole-5-carboxylate. Retrieved from [Link]
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). PLoS ONE, 7(1), e29634.
Nʹ-1-Isopropyl-1H-benzo[d][1][8] triazole-5-carboxamides. (2012). Der Pharma Chemica, 4(5), 1942-1946.
Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods (PM7, PM6, PM6-DH2, RM1, PM3, AM1, and MNDO) by MOPAC computer program. (2020). Ovidius University Annals of Chemistry, 31(1), 28-36.
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2024). ChemRxiv.
PubChem. (n.d.). 1H-Benzotriazole. Retrieved from [Link]
“Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. (2010). Asian Journal of Pharmaceutics, 4(1), 1.
Solubilization techniques used for poorly water-soluble drugs. (2024). Acta Pharmaceutica Sinica B.
How does pH affect solubility? (2025, March 11). askIITians. Retrieved from [Link]
Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. (2018). Asian Journal of Pharmacy and Technology, 8(3), 134-140.
Troubleshooting guide for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate experiments
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the mechanistic nuances of working with Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (C...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the mechanistic nuances of working with Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (CAS: 1352217-61-8).
Benzotriazole derivatives are privileged scaffolds and highly versatile building blocks in medicinal chemistry[]. The fused benzene and triazole ring system provides a large conjugated surface ideal for
π−π
stacking, while the nitrogen atoms serve as excellent hydrogen bond acceptors[2]. These physicochemical properties make benzotriazole derivatives highly valuable in the development of novel antifungal, antiviral, and antineoplastic agents[2].
However, the electronic properties of the triazole core can complicate standard synthetic workflows. This guide provides self-validating protocols and causality-driven troubleshooting to ensure your derivatization experiments succeed.
Core Experimental Workflows
The most common utilization of this building block involves a two-step sequence: saponification of the ethyl ester to the free carboxylic acid, followed by amide coupling to generate a library of target compounds.
Fig 1: Two-step synthetic workflow from ethyl ester to target amide derivative.
Protocol A: Base-Catalyzed Saponification
Causality: Converting the ethyl ester to a free carboxylic acid requires overcoming the biphasic nature of the reaction. We utilize a ternary solvent system to homogenize the lipophilic ester and the aqueous base, preventing the reaction from stalling.
Initialization: Dissolve Ethyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate (1.0 eq, 500 mg) in a 3:1:1 mixture of THF:MeOH:H2O (10 mL).
Reaction: Add LiOH·H2O (3.0 eq). Stir vigorously at 25°C for 4 hours.
Validation Check 1 (Reaction Progress): Pull a 5 µL aliquot, dilute in MeCN, and analyze via LCMS. The starting material peak (m/z 234.1[M+H]+) must be completely consumed and replaced by the free acid (m/z 206.1[M+H]+).
Solvent Removal: Evaporate the organic solvents (THF/MeOH) under reduced pressure. Do not skip this step; residual THF will trap your product during precipitation.
Isoelectric Precipitation: Dilute the remaining aqueous layer with H2O (5 mL) and cool to 0°C. Carefully add 1M HCl dropwise until the pH reaches exactly 3.5.
Validation Check 2 (Isolation): A dense white precipitate should form immediately at pH 3.5. Filter the solid, wash with ice-cold water, and dry under high vacuum.
Protocol B: HATU-Mediated Amide Coupling
Causality: The benzotriazole-5-carboxylic acid can be sterically hindered by the 1-isopropyl group. We utilize HATU for rapid activation, but strictly limit pre-activation time to prevent the formation of unreactive uronium byproducts.
Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).
Timing: Stir for exactly 5 minutes at room temperature to form the OAt active ester.
Coupling: Add the target primary or secondary amine (1.2 eq). Stir at room temperature for 2 hours.
Validation Check 3 (Completion): Quench a 5 µL aliquot in 50% MeCN/H2O. LCMS should indicate >95% conversion to the target mass.
Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3, 1M HCl, and brine. Dry over Na2SO4 and concentrate.
Troubleshooting & FAQs
Q: My saponification reaction is stalling at ~80% conversion after 24 hours. Should I switch to refluxing NaOH?A: No. Do not use harsh conditions like refluxing NaOH. While the benzotriazole ring is generally stable, prolonged exposure to strong hydroxide bases at elevated temperatures can induce ring-opening or degradation. The stalling is a mass-transfer issue caused by the product salt crashing out and trapping unreacted starting material.
Solution: Increase the homogenization of your solvent system. Add an additional 2 mL of Methanol and 1.0 eq of LiOH, and maintain the reaction at room temperature.
Q: I acidified my saponification mixture to pH 1 to ensure full protonation of the carboxylic acid, but I got zero precipitate. Where is my product?A: You have over-acidified the solution. The benzotriazole core contains basic nitrogen atoms (specifically N2 and N3). At pH 1, these nitrogens become protonated, converting your target molecule into a highly water-soluble cationic species.
Solution: Back-titrate the aqueous layer with 1M NaOH. The isoelectric point of this molecule is approximately pH 3.5–4.0. At this specific pH, the molecule exists as a neutral, insoluble species and will crash out of solution.
Fig 2: Troubleshooting logic tree for failed precipitation during aqueous workup.
Q: During amide coupling, my LCMS shows a major byproduct with a mass of +98 Da relative to my starting acid. What is this?A: This is the tetramethyluronium adduct. It is a classic byproduct of HATU coupling that occurs when the carboxylic acid reacts directly with the HATU reagent to form an inactive guanidinium species. This happens if the amine is added too late or if the amine is highly sterically hindered.
Solution: Ensure your pre-activation time is strictly capped at 5 minutes. If your amine is exceptionally bulky, abandon HATU. Instead, convert the acid to an acid chloride using oxalyl chloride and a catalytic amount of DMF, then add your amine.
Quantitative Data Summary
Use the following reference parameters to benchmark your experimental progress.
Reaction Step
Primary Reagent
Equivalents
Temp (°C)
Time (h)
Expected Yield
LCMS Target (m/z)
Saponification
LiOH·H2O
3.0
25
4.0
> 90%
206.1 [M+H]+
Amide Coupling
HATU / DIPEA
1.2 / 3.0
25
2.0
75 - 85%
Varies by amine
Acid Chloride Gen.
Oxalyl Chloride
2.0
0 to 25
1.5
Quantitative
N/A (Reactive)
References
Title: N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones
Source: ACS Medicinal Chemistry Letters (via PubMed Central)
URL: [Link]
Title: Recent Development of Benzotriazole-Based Medicinal Drugs
Source: Hilaris Publisher
URL: [Link]
Technical Support & Troubleshooting Center: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate Impurity Profiling
Welcome to the analytical support center for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate synthesis and scale-up. This portal is designed for drug development professionals and analytical chemists who require auth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the analytical support center for Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate synthesis and scale-up. This portal is designed for drug development professionals and analytical chemists who require authoritative, mechanistically grounded solutions for identifying and controlling process impurities and degradants.
Regulatory & Quality Framework
Before troubleshooting analytical anomalies, it is critical to establish the regulatory thresholds that dictate your analytical strategy. The control of organic impurities in active pharmaceutical ingredients (APIs) is governed by the ICH Q3A(R2) guidelines ()[1].
Table 1: ICH Q3A(R2) Impurity Thresholds for APIs (Maximum Daily Dose ≤ 2g/day)
Threshold Type
Limit
Action Required if Exceeded
Reporting
0.05%
Document impurity level in batch analysis reports.
Toxicological safety assessment and bridging data required.
*Whichever is lower.
Diagnostic FAQs
Q1: During the scale-up of our API, we observe two closely eluting impurities at 0.15% and 0.20% peak area. What are these likely to be, and why do they form?
A1: These are almost certainly the N2-isopropyl and N3-isopropyl regioisomers.
Causality: The benzotriazole anion is an ambidentate nucleophile. During the alkylation of ethyl 1H-benzotriazole-5-carboxylate with an isopropyl halide, the negative charge is delocalized across the N1, N2, and N3 atoms. While N1/N3 alkylation provides a thermodynamically stable aromatic system, N2 alkylation yields a quinonoid-like structure that is kinetically accessible depending on the base and solvent used ()[2]. Furthermore, because the 5-carboxylate group breaks the symmetry of the carbocyclic ring, attack at N1 and N3 produces two distinct, non-superimposable regioisomers.
Q2: How can we definitively distinguish the N1-isopropyl target from the N2 and N3 impurities?
A2: Mass spectrometry (LC-MS) cannot distinguish these isomers as they are isobaric. You must isolate the impurities and utilize
13
C NMR and 2D NOESY NMR.
Causality: The chemical shifts of the bridgehead carbons (C-3a and C-7a) are highly sensitive to the position of the alkyl group. In N1-alkylated benzotriazoles, C-7a is shielded (~131 ppm) while C-3a is deshielded (~146 ppm) ()[3]. Additionally, Nuclear Overhauser Effect (NOE) spectroscopy maps spatial proximity. The isopropyl methine proton will only show an NOE cross-peak to the specific aromatic proton adjacent to the alkylated nitrogen.
Table 2: Diagnostic NMR Shifts for Benzotriazole N-Alkyl Isomers
Regioisomer
13
C C-3a Shift (ppm)
13
C C-7a Shift (ppm)
Key NOESY Correlation (Isopropyl CH to Ar-H)
N1-alkyl (Target)
~145 - 147
~131 - 133
Strong NOE to H-7
N3-alkyl
~131 - 133
~145 - 147
Strong NOE to H-4
N2-alkyl
~140 - 147
~140 - 147
Absent (Alkyl group is distant from H-4 & H-7)
Q3: A new impurity appeared at a relative retention time (RRT) of 0.45 during accelerated stability testing (40°C / 75% RH). What is the mechanism of this degradation?
A3: This early-eluting, highly polar peak is the hydrolytic degradant: 1-isopropyl-1H-benzotriazole-5-carboxylic acid .
Causality: The ethyl ester at the 5-position is susceptible to nucleophilic attack by ambient moisture under elevated temperatures. This hydrolysis cleaves the ester bond, releasing ethanol and leaving the free carboxylic acid, which ionizes in standard HPLC mobile phases, drastically reducing its retention time on a C18 column.
Impurity Identification Workflow
Troubleshooting workflow for identifying impurities in benzotriazole API samples.
Standardized Experimental Protocols
Protocol A: LC-HRMS Method for Impurity Screening
This protocol separates the target API from its isomeric byproducts and hydrolytic degradants.
Sample Preparation: Dissolve the API sample in Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL.
System Suitability Test (Self-Validating Step): Inject a resolution mixture containing the N1 target and a known N2 isomer standard. Logic: The protocol is self-validating only if the resolution (
Rs
) between N1 and N2 peaks is
≥1.5
. If
Rs<1.5
, the gradient is too steep, causing co-elution that will mask true impurity levels. Do not proceed until
Rs
is achieved.
Chromatographic Conditions:
Column: C18 (150 mm × 4.6 mm, 3 µm).
Mobile Phase A: 0.1% Formic acid in Water (Suppresses ionization of the carboxylic acid degradant, ensuring predictable retention).
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 20% B to 80% B over 20 minutes.
Detection: Monitor UV at 254 nm. Route flow to an HRMS equipped with an ESI source (scan both positive and negative ion modes).
Protocol B: Preparative Isolation and NMR Regiochemical Validation
Used to unequivocally identify impurities exceeding the 0.10% ICH identification threshold.
Isolation: Use Preparative-HPLC (matching the analytical gradient above) to collect the impurity fractions. Lyophilize to dryness.
NMR Preparation: Dissolve 2–5 mg of the isolated impurity in 0.6 mL of DMSO-
d6
.
Internal Consistency Check (Self-Validating Step): Acquire a standard
1
H NMR spectrum. Integrate the isopropyl methine proton (septet, ~5.0 ppm). Logic: The integration must exactly match a 1:3 ratio relative to the aromatic protons (H-4, H-6, H-7). If the ratio deviates, the isolated fraction is impure, and subsequent NOE correlations cannot be trusted.
2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300–500 ms.
Data Interpretation: Map the cross-peaks from the isopropyl methine proton to the aromatic region to assign the N1, N2, or N3 structure based on the logic outlined in Table 2.
References
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency (EMA).[Link]
C-NMR AS USEFUL TOOL FOR UNAMBIGUOUS IDENTIFICATION OF RING SUBSTITUTED N1(2)(3)-ALKYLBENZOTRIAZOLE ISOMERS. Clockss Academic Archive. [Link]
B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications (RSC Publishing).[Link]
Technical Support Center: Optimizing the Biological Efficacy of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate
Welcome to the advanced troubleshooting and technical support guide for working with Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate . This resource is engineered specifically for medicinal chemists, pharmacologists,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced troubleshooting and technical support guide for working with Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate . This resource is engineered specifically for medicinal chemists, pharmacologists, and drug development professionals.
This compound is a highly lipophilic ester prodrug. Its primary utility lies in its conversion to 1-isopropyl-1H-benzotriazole-5-carboxylic acid (IBC 293) , a first-in-class, highly selective small-molecule agonist for the human orphan G-protein-coupled receptor GPR109b (HCA3) [1]. Because GPR109b activation inhibits lipolysis in human adipocytes, this pharmacophore is heavily investigated for treating dyslipidemia and cardiometabolic diseases[2].
Below, we address the most critical experimental bottlenecks researchers encounter when evaluating the biological efficacy of this compound, providing causality-driven explanations and self-validating protocols.
Pathway Visualization: Mechanism of Action
To understand the troubleshooting steps, one must first understand the prodrug-to-receptor signaling cascade. The ethyl ester must be hydrolyzed to the free carboxylic acid to interact with the critical arginine residue in the GPR109b binding pocket [1].
Mechanism of GPR109b activation by the hydrolyzed active benzotriazole derivative.
FAQ & Troubleshooting Guide
Q1: Why does the ethyl ester show negligible efficacy in my standard in vitro CHO-K1 cell cAMP assays?
The Causality: You are likely observing a false negative due to the absence of metabolic enzymes. Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a prodrug. The receptor, GPR109b, requires the free carboxylic acid moiety to form a critical salt bridge with an arginine residue in its binding pocket [1]. Standard Chinese Hamster Ovary (CHO) cells lack sufficient endogenous carboxylesterase activity to hydrolyze the ethyl ester within the standard 30-to-60-minute incubation window of a cAMP assay.
The Solution: You must either pre-hydrolyze the compound chemically/enzymatically prior to the assay or use the active free acid (IBC 293) for in vitro receptor validation.
Protocol: Enzymatic Pre-activation for In Vitro Assays
Preparation: Dissolve the ethyl ester in 100% DMSO to a stock concentration of 10 mM.
Microsomal Incubation: Combine 10 µL of the compound stock with 990 µL of PBS (pH 7.4) containing 1 mg/mL human liver microsomes (HLM) and 2 mM NADPH.
Hydrolysis: Incubate at 37°C for 60 minutes with gentle agitation.
Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile. Centrifuge at 10,000 x g for 10 minutes to pellet precipitated proteins.
Application: Use the supernatant (now containing the active 1-isopropyl-1H-benzotriazole-5-carboxylic acid) for your cell-based assays, ensuring the final DMSO concentration in the cell media does not exceed 1%.
Q2: How can I optimize the formulation for in vivo pharmacokinetic (PK) studies to ensure maximum bioavailability?
The Causality: While the ethyl ester modification significantly improves the lipophilicity (LogP) and membrane permeability of the molecule compared to the free acid, it drastically reduces aqueous solubility. Dosing this compound in standard saline will lead to precipitation in the syringe or the gastrointestinal tract, resulting in erratic absorption and highly variable PK data.
The Solution: Utilize a cosolvent/surfactant system that disrupts the crystal lattice of the ester while providing micellar encapsulation to keep the drug in solution upon dilution in physiological fluids.
Protocol: Optimized Lipid-Based Formulation (In Vivo)
Weigh the required amount of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate.
Dissolve the powder completely in 5% (v/v) DMSO . Vortex until visually clear.
Add 10% (v/v) Tween 80 and vortex vigorously for 2 minutes. The surfactant will coat the hydrophobic molecules.
Slowly add 85% (v/v) sterile saline (0.9% NaCl) dropwise while continuously vortexing.
Self-Validation Check: The final solution should be completely transparent. If opalescence occurs, the compound is precipitating; increase the Tween 80 fraction to 15% and reduce saline accordingly.
Q3: What is the optimal workflow for validating the receptor selectivity of the active compound against GPR109a and GPR109b?
The Causality: GPR109a (the high-affinity niacin receptor) and GPR109b share over 95% sequence homology [1]. However, 1-isopropyl-1H-benzotriazole-5-carboxylic acid is uniquely selective for GPR109b due to subtle differences in the amino acid sequence adjacent to the ligand-binding pocket [3]. Because both receptors are
Gi
-coupled (which decreases cAMP), you cannot measure their activation in resting cells where cAMP is already low. You must artificially stimulate adenylate cyclase using Forskolin to create a high cAMP baseline, and then measure the compound's ability to suppress that signal [2].
Step-by-step workflow for the whole-cell cAMP accumulation assay.
Quantitative Data Summary
To benchmark your experimental results, compare your data against the established pharmacological profile of the prodrug and its active metabolite.
Table 1: Comparative Pharmacological Profile of Benzotriazole Derivatives
Compound State
Receptor Target
EC₅₀ (cAMP Assay)
Lipolysis Inhibition (Adipocytes)
Aqueous Solubility (pH 7.4)
Ethyl ester (Prodrug)
GPR109b
> 10,000 nM*
Inactive (without esterase)
Poor (< 0.1 mg/mL)
Free acid (Active IBC 293)
GPR109b
~ 400 nM
EC₅₀ ~ 1.0 μM
Moderate (~ 1.5 mg/mL)
Free acid (Active IBC 293)
GPR109a
> 1,000,000 nM
N/A
Moderate (~ 1.5 mg/mL)
*Note: In vitro efficacy of the ethyl ester relies entirely on the rate of intracellular or systemic hydrolysis. Unmodified CHO cells will yield artificially high EC₅₀ values.
References
Semple, G., et al. (2006). "1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b". Journal of Medicinal Chemistry, 49(4), 1227-1230. Available at:[Link]
National Center for Biotechnology Information (NIH). "1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-protein-coupled Receptor GPR109b". PubMed. Available at:[Link]
Reference Data & Comparative Studies
Validation
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate vs. other benzotriazole derivatives
Comparative Guide: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate vs. Alternative Benzotriazole Derivatives in GPCR Targeting As an application scientist in medicinal chemistry, I frequently evaluate heterocyclic sc...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate vs. Alternative Benzotriazole Derivatives in GPCR Targeting
As an application scientist in medicinal chemistry, I frequently evaluate heterocyclic scaffolds for their utility in drug design. Benzotriazoles are privileged structures, but their true potential is unlocked through precise functionalization. Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (CAS 1352217-61-8) is a highly valued synthetic ester. In vitro and in vivo, this ester serves as a stable prodrug or synthetic precursor that hydrolyzes into its active moiety: 1-isopropyl-1H-benzo[d][1,2,3]triazole-5-carboxylic acid (1-IPBT-5-CA) .
This guide objectively compares the active 1-isopropyl derivative against other benzotriazole analogs and standard therapeutics, focusing on its role as a highly selective agonist for the G-protein-coupled receptor GPR109b (HM74) ([1]).
Mechanistic Grounding & Causality: The Structural Basis of Selectivity
To understand the performance of 1-IPBT-5-CA, we must examine the target. GPR109a (HM74A) and GPR109b (HM74) are highly homologous receptors[1]. GPR109a is the high-affinity target for the HDL-raising drug niacin (nicotinic acid), while GPR109b is a low-affinity niacin receptor[1][2].
The Causality of Selectivity:
Unsubstituted benzotriazole-5-carboxylic acids show poor selectivity between these two receptors. However, GPR109b possesses a distinct amino acid sequence adjacent to the critical arginine-ligand binding pocket, allowing it to tolerate larger, bulkier ligands than GPR109a[1]. By introducing a branched isopropyl group at the N(1) position, we create intentional steric hindrance. This steric bulk perfectly anchors the molecule into the GPR109b pocket while causing a severe steric clash with GPR109a, resulting in >1000-fold selectivity ([3]).
Both receptors couple to Gi proteins. Activation leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequent modulation of lipolysis[2][3].
Fig 1. Selective activation of GPR109b over GPR109a by 1-IPBT-5-CA and its downstream Gi-coupled signaling.
Performance Comparison: Quantitative Data
When evaluating benzotriazole derivatives, branching
α
to N(1) is the critical performance driver[4]. Table 1 summarizes the in vitro agonist activity of the 1-isopropyl active moiety compared to linear alkyl derivatives and clinical standards.
Table 1: In Vitro Agonist Activity at GPR109a and GPR109b
Compound / Derivative
N(1) Substitution
GPR109b Activity
GPR109a Activity
Selectivity Profile
1-IPBT-5-CA (from Ethyl Ester)
Isopropyl (Branched)
EC50 ~ 400 nM (pEC50 ~6.40)
Inactive (up to 1 mM)
>1000-fold GPR109b
1-Pentyl-BT-5-CA
Pentyl (Linear)
pEC50 = 6.54 ± 0.11
Inactive
Highly GPR109b Selective
1-Ethyl-BT-5-CA
Ethyl (Linear)
pEC50 = 6.05 ± 0.21
Inactive
Moderately GPR109b Selective
Niacin (Reference)
N/A
Low Affinity (< 4.0)
High Affinity (~6.60)
GPR109a Selective
Acipimox (Reference)
N/A
Inactive
Active
GPR109a Selective
Data synthesized from whole-cell cAMP accumulation assays reversing Forskolin-induced cAMP elevation[1][3][4].
Takeaway: While linear chains like 1-pentyl offer slightly higher raw potency (pEC50 6.54)[4], the 1-isopropyl derivative provides an optimal balance of low molecular weight, high solubility, and absolute selectivity (EC50 400 nM) with zero detectable off-target activity at GPR109a[1].
Experimental Protocols: A Self-Validating System
A common pitfall in drug screening is testing ester prodrugs directly in in vitro cellular assays that lack the esterases required to liberate the active carboxylic acid. To ensure a self-validating system, the ethyl ester must first be chemically hydrolyzed before evaluating its GPCR activity.
Protocol A: Base-Catalyzed Hydrolysis of the Ethyl Ester
Objective: Convert Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate to 1-IPBT-5-CA.
Dissolution: Dissolve 100 mg of the ethyl ester in 5 mL of a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (MeOH).
Hydrolysis: Add 2 mL of 1M aqueous Lithium Hydroxide (LiOH). Stir the reaction at room temperature for 4 hours. Causality: The base attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group.
Acidification: Concentrate the mixture under reduced pressure to remove organic solvents. Acidify the remaining aqueous layer with 1M HCl to pH 2-3.
Isolation: Collect the precipitated 1-IPBT-5-CA via vacuum filtration. Wash with cold water and dry under high vacuum. Verify purity via LC-MS (>98% required for bioassays).
Cell Preparation: Plate CHO-K1 cells stably expressing human GPR109b at 10,000 cells/well in a 384-well plate.
Stimulation: Treat cells with 10 µM Forskolin. Causality: Forskolin directly activates adenylyl cyclase, raising baseline cAMP levels so that the Gi-mediated inhibitory effect of our agonist can be measured[1][4].
Compound Incubation: Add serial dilutions of 1-IPBT-5-CA (1 nM to 10 µM) and incubate for 30 minutes at 37°C.
Lysis & Detection: Lyse the cells and add Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP detection antibodies.
Quantification: Read the plate on a microplate reader. Calculate the pEC50 based on the compound's ability to reverse the Forskolin-induced cAMP spike.
Fig 2. Workflow from ester precursor hydrolysis to functional GPCR assay validation.
Conclusion
Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is a critical building block in the synthesis of highly selective GPR109b agonists. While unsubstituted benzotriazoles and standard therapies like Niacin lack receptor specificity, the strategic placement of a branched isopropyl group at the N(1) position leverages steric dynamics to achieve >1000-fold selectivity for GPR109b over GPR109a. For researchers developing targeted lipid-modulating therapies, this scaffold remains a gold standard for orphan receptor interrogation.
References
Semple, G., Skinner, P. J., Cherrier, M. C., et al. (2006). "1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b." Journal of Medicinal Chemistry, 49(4), 1227-1230. URL:[Link]
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). "Nicotinic Acid: Pharmacological Effects and Mechanisms of Action." Annual Review of Pharmacology and Toxicology, 48, 79-106. URL:[Link]
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences. (Cited via NIH PMC). URL:[Link]
A Comparative Guide to the Cross-Reactivity Profile of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate (EIB-5C), a Novel Investigational Kinase Inhibitor
This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, hereafter referred to as EIB-5C. Given the prevalen...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for evaluating the selectivity of the novel investigational compound, Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate, hereafter referred to as EIB-5C. Given the prevalence of the benzotriazole scaffold in kinase inhibitor development, this document outlines a rigorous, multi-tiered strategy to characterize the cross-reactivity of EIB-5C, a putative inhibitor of Epidermal Growth Factor Receptor (EGFR).[1][2][3] The performance of EIB-5C is hypothetically compared against two well-characterized kinase inhibitors: Gefitinib , a highly selective EGFR inhibitor, and Staurosporine , a non-selective, pan-kinase inhibitor.
The objective of this guide is to provide researchers, scientists, and drug development professionals with the experimental rationale and detailed protocols necessary to conduct a thorough selectivity assessment, a critical step in mitigating potential off-target effects and de-risking a lead candidate for further development.[4][5]
The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases are a cornerstone of modern targeted therapy, particularly in oncology. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge for developing selective inhibitors.[4] Off-target activity can lead to a spectrum of outcomes, from unexpected toxicities to beneficial polypharmacology.[6][7] Therefore, a deep and early understanding of a compound's cross-reactivity profile is not merely a regulatory requirement but a fundamental component of rational drug design.[8][9] This guide establishes a systematic approach to build a comprehensive selectivity profile for EIB-5C.
Tiered Cross-Reactivity Profiling Strategy
A robust assessment of selectivity requires a multi-pronged approach, moving from broad, high-throughput biochemical assays to more physiologically relevant cell-based models. Our strategy is composed of three essential tiers:
Tier 1: Kinome-Wide Biochemical Profiling: To gain a broad view of EIB-5C's activity across the human kinome.
Tier 2: Cellular Target Engagement & Selectivity: To confirm on-target activity within a cellular context and validate key off-targets identified in Tier 1.
Tier 3: Broad Off-Target Liability & Cytotoxicity Profiling: To proactively identify interactions with other major drug target classes and assess general cellular health.
Caption: Tiered workflow for cross-reactivity profiling of EIB-5C.
Tier 1: Kinome-Wide Biochemical Profiling
The initial step is to screen EIB-5C against a large, representative panel of human kinases to map its selectivity landscape. Commercial platforms like Eurofins' KINOMEscan™ offer a competitive binding assay format that is independent of ATP and provides quantitative dissociation constants (Kd), allowing for a direct comparison of binding affinities across hundreds of kinases.[10]
Experimental Protocol: KINOMEscan™ Profiling
Compound Preparation: Solubilize EIB-5C, Gefitinib, and Staurosporine in 100% DMSO to create 100X stock solutions.
Assay Concentration: The primary screen is conducted at a single high concentration (e.g., 10 µM) to capture all potential interactions.
Binding Assay: The test compounds are incubated with a panel of DNA-tagged kinases and an active-site directed ligand immobilized on a solid support. The amount of kinase bound to the support is measured via quantitative PCR (qPCR) of the DNA tag. A lower signal indicates stronger binding of the test compound.
Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant "hit" is <35% Ctrl.
Comparative Data Summary (Hypothetical)
Table 1: Comparative Kinase Inhibition Profile (% Control at 10 µM)
Kinase Target
EIB-5C (%Ctrl)
Gefitinib (%Ctrl)
Staurosporine (%Ctrl)
Kinase Family
EGFR
5
2
1
Tyrosine Kinase
ERBB2 (HER2)
30
45
3
Tyrosine Kinase
SRC
40
85
5
Tyrosine Kinase
ABL1
92
95
8
Tyrosine Kinase
VEGFR2
88
90
10
Tyrosine Kinase
CDK2
95
98
4
Ser/Thr Kinase
PKCα
91
96
2
Ser/Thr Kinase
Interpretation: This hypothetical data suggests EIB-5C is a potent EGFR binder, comparable to the selective inhibitor Gefitinib. Unlike the promiscuous Staurosporine, EIB-5C shows a relatively clean profile but indicates potential cross-reactivity with ERBB2 and SRC, which warrants further investigation in cell-based assays.
Tier 2: Cellular Target Engagement & Selectivity
Biochemical assays are essential but do not fully replicate the cellular environment. It is crucial to confirm that EIB-5C can engage its intended target (EGFR) in intact cells and to validate the functional consequences of potential off-target interactions identified in Tier 1. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying direct target engagement.[11][12][13]
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for EGFR Target Engagement
Compound Treatment: Treat cells with EIB-5C (e.g., 1 µM) or DMSO (vehicle control) for 1 hour at 37°C.[14]
Thermal Challenge: Aliquot treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by centrifugation at 20,000 x g.
Protein Quantification: Analyze the amount of soluble EGFR remaining in the supernatant at each temperature using Western blotting.
Data Analysis: Plot the band intensity for EGFR against temperature. A rightward shift in the melting curve for the EIB-5C-treated sample compared to the DMSO control indicates thermal stabilization of EGFR, confirming direct binding.[15]
Experimental Protocol: Phospho-EGFR Western Blot
To assess functional inhibition, we measure the phosphorylation status of EGFR and its downstream effectors.
Cell Culture and Starvation: Culture A549 cells and serum-starve them overnight to reduce basal signaling.
Inhibitor Pre-treatment: Pre-treat cells with a dose range of EIB-5C, Gefitinib, or Staurosporine for 2 hours.
Stimulation: Stimulate the cells with EGF (100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
Lysis and Western Blot: Lyse the cells and perform a Western blot using antibodies against phospho-EGFR (pEGFR), total EGFR, phospho-SRC (pSRC), and total SRC.
Quantification: Quantify band intensities to determine the IC50 value for the inhibition of EGFR and SRC phosphorylation.
Comparative Data Summary (Hypothetical)
Table 2: Cellular Potency and On-Target Selectivity
Compound
pEGFR Inhibition IC50 (nM)
pSRC Inhibition IC50 (nM)
Cellular Selectivity Ratio (pSRC IC50 / pEGFR IC50)
EIB-5C
25
850
34
Gefitinib
20
>10,000
>500
Staurosporine
15
30
2
Interpretation: The hypothetical data confirms that EIB-5C potently inhibits EGFR phosphorylation in a cellular context. While the Tier 1 screen suggested a potential SRC interaction, the cellular data reveals a respectable 34-fold selectivity for EGFR over SRC, far superior to the non-selective Staurosporine. This highlights the importance of orthogonal, cell-based validation.
Tier 3: Broad Off-Target Liability and Cytotoxicity Profiling
To ensure a comprehensive safety profile, EIB-5C should be screened against a panel of non-kinase targets known to be associated with adverse drug reactions.[16][17] Additionally, its effect on general cell health must be evaluated to distinguish targeted anti-proliferative effects from non-specific cytotoxicity.[18][19][20]
Experimental Protocol: Safety Pharmacology Panel
Compound Submission: Submit EIB-5C at a concentration of 10 µM to a commercial service provider (e.g., Eurofins SafetyScreen44™ Panel, Reaction Biology InVEST panel).[16]
Assay Types: These panels typically include a mix of binding and functional assays for a wide range of targets, including GPCRs, ion channels (especially hERG), transporters, and nuclear receptors.
Data Analysis: Results are reported as percent inhibition or activation. A common threshold for a significant hit is >50% inhibition/activation.
Experimental Protocol: Cell Viability Assay
Cell Lines: Use a panel of cell lines, including the EGFR-driven A549 line and a line with low EGFR expression (e.g., HCT116) to assess on-target vs. off-target cytotoxicity.
Compound Treatment: Plate cells and treat with a serial dilution of EIB-5C, Gefitinib, and Staurosporine for 72 hours.
Viability Measurement: Measure cell viability using a luminescent assay that quantifies ATP levels (e.g., Promega CellTiter-Glo®), which is a robust indicator of metabolically active cells.[21]
Data Analysis: Plot cell viability against compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Comparative Data Summary (Hypothetical)
Table 3: Off-Target Liability and Cytotoxicity Profile
Interpretation: EIB-5C shows a clean safety pharmacology profile in this hypothetical screen. The cytotoxicity data demonstrates a 50-fold selectivity for inhibiting the growth of EGFR-driven cancer cells over cells with low EGFR expression. This suggests that the primary mechanism of its anti-proliferative effect is on-target EGFR inhibition, a highly desirable characteristic for a targeted therapeutic.
Conclusion and Future Directions
This comparative guide outlines a rigorous, field-proven strategy for the comprehensive cross-reactivity profiling of the novel investigational kinase inhibitor, EIB-5C. Based on the hypothetical data generated through this tiered workflow, EIB-5C emerges as a potent and selective EGFR inhibitor with a promising safety profile, clearly distinguishing it from non-selective compounds like Staurosporine.
The key takeaways are:
Potent On-Target Activity: EIB-5C demonstrates strong biochemical binding and cellular inhibition of EGFR, comparable to the selective drug Gefitinib.
Favorable Kinase Selectivity: While showing minor interaction with related kinases like ERBB2 and SRC in biochemical assays, these interactions are significantly less pronounced in functional cellular assays.
Promising Safety Profile: EIB-5C exhibits a clean off-target liability panel and demonstrates on-target-driven cytotoxicity, indicating a wide therapeutic window.
Future studies should focus on performing dose-response profiling for the most significant kinase hits, exploring the in vivo efficacy and safety of EIB-5C in relevant xenograft models, and further investigating its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This structured approach to selectivity profiling provides a solid foundation for advancing EIB-5C into the next phase of drug development.
References
Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Journal of Chemical Information and Modeling. [Link]
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. [Link]
Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. [Link]
A Priori Inference of Cross Reactivity for Drug-Targeted Kinases. Journal of the American Chemical Society. [Link]
Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity. Bioorganic & Medicinal Chemistry. [Link]
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]
An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole. International Journal of Research and Review. [Link]
Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship. Molecules. [Link]
Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. [Link]
In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
Off-targetP ML: an open source machine learning framework for off-target panel safety assessment of small molecules. Journal of Cheminformatics. [Link]
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]
Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology. [Link]
In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]
In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B. [Link]
Understanding Cytotoxicity. Virology Research Services. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. [Link]
PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. bioRxiv. [Link]
CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]
Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]
Head-to-Head Comparison: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate vs. Reference GPR109b Agonists
As a Senior Application Scientist in cardiometabolic drug development, I frequently evaluate the pharmacokinetic and pharmacodynamic trade-offs of novel receptor agonists. The human orphan G-protein-coupled receptor GPR1...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in cardiometabolic drug development, I frequently evaluate the pharmacokinetic and pharmacodynamic trade-offs of novel receptor agonists. The human orphan G-protein-coupled receptor GPR109b (HCAR3) has emerged as a compelling target for dyslipidemia. While the endogenous/reference ligand, Niacin, effectively inhibits lipolysis and raises HDL, its clinical utility is severely limited by cutaneous vasodilation (flushing)—a side effect driven by its high affinity for the closely related GPR109a (HCAR2) receptor .
To decouple the antilipolytic benefits from the flushing response, highly selective GPR109b agonists have been developed. This guide provides an objective, data-driven comparison of the prodrug Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate , its active acid metabolite, and standard reference compounds.
Chemical & Mechanistic Profiling: The Prodrug Rationale
When evaluating the benzotriazole class of GPR109b agonists, we must distinguish between the active signaling moiety and the delivery vehicle.
The Active Agonist: 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid directly binds the orthosteric site of GPR109b. However, free carboxylic acids are heavily ionized at physiological pH, resulting in poor passive membrane permeability and suboptimal oral bioavailability.
The Prodrug: Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate masks the polar carboxylate group with an ethyl ester. This synthetic modification significantly increases the compound's lipophilicity (ClogP), facilitating transcellular absorption across the gut epithelium.
The Causality of Activation: The ethyl ester possesses no intrinsic affinity for GPR109b. It relies entirely on ubiquitous intracellular and hepatic carboxylesterases to hydrolyze the ester bond, liberating the active acid. Once generated, the acid binds GPR109b, triggering a Gαi-mediated inhibition of adenylyl cyclase. The resulting drop in cyclic AMP (cAMP) inhibits hormone-sensitive lipase (HSL), thereby reducing plasma free fatty acids .
Caption: Prodrug activation cascade: from membrane permeation to GPR109b-mediated antilipolytic signaling.
Quantitative Performance Comparison
To objectively benchmark these compounds, we evaluate their in vitro potency (pEC50) and receptor selectivity. The data below summarizes findings from whole-cell cAMP accumulation assays .
*Note: The ethyl ester requires enzymatic cleavage prior to receptor binding; direct in vitro pEC50 values on isolated membranes are negligible without esterase pre-incubation.
Self-Validating Experimental Protocols
To accurately compare the prodrug against its active acid and Niacin, we must design an assay system that accounts for both metabolic activation and Gi-coupled signaling . The following protocol utilizes a self-validating TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP assay coupled with Human Liver Microsome (HLM) pre-incubation.
The Causality Behind the Assay Design:
Forskolin Stimulation: Because GPR109b is Gi-coupled, its activation decreases cAMP. Measuring a decrease from a near-zero baseline is statistically noisy. We use Forskolin to directly stimulate adenylyl cyclase, creating an artificially high cAMP pool. The agonist's efficacy is then measured by its ability to suppress this Forskolin-induced spike.
IBMX Addition: Phosphodiesterases (PDEs) naturally degrade cAMP. We add IBMX (a broad-spectrum PDE inhibitor) to prevent signal degradation, ensuring the measured cAMP drop is exclusively due to GPR109b/Gi activity.
HLM Pre-incubation: Cultured CHO cells often lack sufficient esterase expression to fully cleave prodrugs within the assay window. Pre-incubating the ethyl ester with HLMs guarantees conversion to the active acid, validating the prodrug's viability.
Prepare a 10 µM solution of Ethyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate in 100 mM potassium phosphate buffer (pH 7.4).
Add Human Liver Microsomes (1 mg/mL final protein concentration) and 1 mM NADPH.
Incubate at 37°C for 30 minutes to allow esterase-mediated hydrolysis. Terminate the reaction with cold acetonitrile, centrifuge, and extract the supernatant containing the active acid.
Phase 2: Whole-Cell cAMP Accumulation Assay
Seed CHO-K1 cells stably expressing human GPR109b into a 384-well plate at 5,000 cells/well. Allow 24 hours for adherence.
Wash cells with HBSS buffer containing 0.1% BSA and 500 µM IBMX.
Test Articles: Add the active acid (1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid) and the HLM-cleaved prodrug supernatant in a 10-point dose-response curve (1 pM to 10 µM). Incubate for 15 minutes at 37°C.
Add Forskolin to a final concentration of 5 µM in all wells to stimulate adenylyl cyclase. Incubate for 30 minutes.
Lyse the cells using the TR-FRET assay lysis buffer containing the Europium-labeled cAMP tracer and d2-labeled anti-cAMP antibody.
Read the plate on a time-resolved fluorescence microplate reader (excitation 337 nm, emission 620 nm and 665 nm). Calculate the FRET ratio to quantify the Gi-mediated suppression of cAMP and derive the pEC50.
References
Title: 1-Alkyl-benzotriazole-5-carboxylic Acids Are Highly Selective Agonists of the Human Orphan G-Protein-Coupled Receptor GPR109b
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors
Source: Trends in Pharmacological Sciences (PubMed/Cell Press)
URL: [Link]
Safety & Regulatory Compliance
No content available
This section has no published content on the current product page yet.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.